(Z)-KC02
Description
Properties
IUPAC Name |
(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBNJBEHUJLPT-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-KC02: A Technical Guide to its Mechanism of Action as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of selective small-molecule inhibitors, the use of a structurally similar but biologically inactive control compound is paramount for validating on-target effects and dissecting complex biological pathways. (Z)-KC02 was developed as a paired inactive control for KC01, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).[1] ABHD16A is a phosphatidylserine (PS) lipase responsible for the conversion of phosphatidylserine to the signaling lipid lysophosphatidylserine (lyso-PS).[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its use as a negative control and presenting the key experimental data and protocols that validate its inactivity against ABHD16A.
Core Mechanism of Inaction
This compound is an α-alkylidene-β-lactone, structurally analogous to the active inhibitor KC01.[1] The critical difference in their stereochemistry renders this compound unable to covalently modify the active site of ABHD16A. While KC01 effectively inhibits ABHD16A, leading to a reduction in cellular and secreted lyso-PS levels, this compound demonstrates no significant inhibitory activity.[1] This lack of activity makes it an ideal tool for control experiments, allowing researchers to distinguish the specific effects of ABHD16A inhibition by KC01 from any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of KC01 and this compound, highlighting the potent and selective inhibition of ABHD16A by KC01 and the corresponding lack of activity of this compound.
Table 1: Comparative Inhibitory Activity against ABHD16A
| Compound | Target | Assay Type | IC50 Value | Reference |
| KC01 | Human ABHD16A | PS Lipase Activity | 90 ± 20 nM | [1] |
| KC01 | Mouse ABHD16A | PS Lipase Activity | 520 ± 70 nM | [1] |
| This compound | Human ABHD16A | PS Lipase Activity | > 10 µM | [1] |
| This compound | Mouse ABHD16A | PS Lipase Activity | > 10 µM | [1] |
| KC01 | ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |
| This compound | ABHD16A | Competitive ABPP | > 10 µM | [1] |
Table 2: Effect on Lysophosphatidylserine (lyso-PS) Levels in COLO205 Cells
| Treatment (1 µM, 4h) | Cellular lyso-PS (relative to DMSO) | Secreted lyso-PS (relative to DMSO) | Reference |
| DMSO | 1.0 | 1.0 | [1] |
| KC01 | ~0.4 | ~0.3 | [1] |
| This compound | ~1.0 | ~1.0 | [1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological system.[4][5][6] This method was employed to demonstrate the differential effects of KC01 and this compound on ABHD16A activity.
Methodology:
-
Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing ABHD16A are prepared.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of KC01 or this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine, is added to a final concentration of 2 µM and incubated for an additional 30 minutes at 37°C. This probe covalently labels the active sites of serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence. A reduction in the fluorescence intensity of the band corresponding to ABHD16A indicates inhibition by the pre-incubated compound.
PS Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the production of lyso-PS from a PS substrate.
Methodology:
-
Proteome Preparation: Membrane proteomes from human ABHD16A-transfected HEK293T cells are prepared.
-
Inhibitor Incubation: The proteomes are pre-incubated with a range of concentrations of KC01 or this compound for 30 minutes at 37°C.
-
Enzymatic Reaction: The reaction is initiated by the addition of a phosphatidylserine substrate.
-
Lipid Extraction and Analysis: After a defined incubation period, the reaction is stopped, and lipids are extracted. The levels of the product, lyso-PS, are quantified using mass spectrometry.
-
Data Analysis: The concentration-dependent inhibition of PS lipase activity is plotted, and IC50 values are calculated.
Visualizations
Signaling Pathway Diagram
Caption: ABHD16A-mediated lyso-PS signaling and points of intervention.
Experimental Workflow Diagram
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
The Role of (Z)-KC02 in ABHD16A Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of the chemical probe (Z)-KC02 in the study of α/β-hydrolase domain containing 16A (ABHD16A). While its structural analog, KC01, is a potent inhibitor of ABHD16A, this compound serves as a critical inactive control. This guide will detail the biochemical context of ABHD16A, the function of this compound as a negative control, present quantitative data on its activity and selectivity, provide detailed experimental protocols for its use, and illustrate the relevant biological pathways and experimental workflows.
Introduction to ABHD16A
ABHD16A is an integral membrane serine hydrolase that plays a crucial role in lipid metabolism.[1] It is the primary enzyme responsible for the conversion of phosphatidylserine (PS) to the signaling lipid lysophosphatidylserine (lyso-PS).[2] This enzymatic activity places ABHD16A as a key regulator of lyso-PS levels, which are involved in a variety of immunological and neurological processes.[2] Dysregulation of the ABHD16A/lyso-PS axis has been implicated in neuroinflammatory disorders and certain cancers.[2][3] ABHD16A, in concert with ABHD12 (a major lyso-PS lipase), dynamically regulates the cellular concentrations of lyso-PS.[2]
This compound: The Inactive Control Probe
In the field of chemical biology, validating that the biological effect of a chemical probe is due to its interaction with the intended target is paramount. This is achieved through the use of a structurally similar but biologically inactive control compound. This compound was developed as the inactive, negative control for KC01, a potent α-alkylidene-β-lactone-based inhibitor of ABHD16A.[4] The primary role of this compound is to demonstrate the specificity of KC01 for ABHD16A. By showing that this compound does not elicit the same biological effects as KC01, researchers can confidently attribute the observations made with KC01 to the inhibition of ABHD16A, rather than to off-target effects of the chemical scaffold.[4][5]
Quantitative Data
The efficacy and selectivity of this compound, particularly in comparison to its active counterpart KC01, have been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency against ABHD16A
| Compound | Target | Species | IC50 Value | Assay Type |
| KC01 | ABHD16A | Human | ~90 nM (95% CI: 69-105 nM) | PS Lipase Activity Assay |
| KC01 | ABHD16A | Human | ~0.2-0.5 µM | Competitive ABPP |
| KC01 | ABHD16A | Mouse | ~520 nM | PS Lipase Activity Assay |
| This compound | ABHD16A | Human | > 10 µM | PS Lipase Activity Assay |
| This compound | ABHD16A | Mouse | > 10 µM | Competitive ABPP |
Data sourced from competitive activity-based protein profiling (ABPP) and phosphatidylserine (PS) lipase activity assays.[4]
Table 2: Selectivity Profile of this compound (1 µM in situ, 4h)
| Potential Off-Target | % Inhibition by this compound |
| ABHD11 | 94% |
| LYPLA1 | 63% |
| ABHD16A | < 30% |
Data from competitive ABPP-SILAC analysis in COLO205 colon cancer cells. This data highlights that while inactive against ABHD16A, this compound does interact with other serine hydrolases.[4]
Signaling Pathways and Experimental Workflows
The ABHD16A-Lyso-PS Signaling Pathway
ABHD16A is an upstream regulator of lyso-PS signaling. The lyso-PS produced by ABHD16A can then act on various cell surface receptors to elicit downstream effects.
References
- 1. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: The Quest for the (Z)-KC02 Inactive Probe
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on an inactive probe designated as "(Z)-KC02." This suggests that the molecule may be a novel compound not yet disclosed in peer-reviewed publications, a proprietary agent under internal development, or potentially a misidentified compound.
While the specifics of this compound remain elusive, this guide will explore the principles and methodologies relevant to the discovery, synthesis, and validation of inactive chemical probes, particularly in the context of neurological targets, a likely area of interest given the common association of similar nomenclature with neuroactive compounds. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the core concepts and experimental approaches that would be applied to a probe like this compound, should its details become public.
The Critical Role of Inactive Probes in Chemical Biology
The core utility of an inactive probe lies in its ability to control for phenotypes that may arise from the chemical scaffold itself, rather than from the specific interaction with the intended biological target.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the context in which a probe like this compound might be used, we can conceptualize a hypothetical signaling pathway and a general workflow for its characterization. Given the "Z" designation, which is often associated with "Z-drugs" like zopiclone, we will consider a potential interaction with the GABA-A receptor, a common target for sedative-hypnotics.
Hypothetical Signaling Pathway: Modulation of GABA-A Receptor Activity
The following diagram illustrates a simplified signaling pathway involving the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. An active probe would typically modulate the receptor's function, while an inactive probe would not.
Caption: Hypothetical modulation of the GABA-A receptor signaling pathway.
General Experimental Workflow for Probe Validation
The process of discovering and validating an inactive probe is systematic. It begins with the identification of an active compound and proceeds through chemical synthesis and rigorous biological testing.
Caption: A generalized workflow for the discovery and validation of an inactive chemical probe.
Quantitative Data and Experimental Protocols
In the absence of specific data for this compound, this section will present hypothetical data tables and generalized experimental protocols that are standard in the field for the characterization of such probes.
Hypothetical Quantitative Data
Table 1: In Vitro Binding Affinity for GABA-A Receptor Subtypes
| Compound | Subtype α1β2γ2 (Ki, nM) | Subtype α2β2γ2 (Ki, nM) | Subtype α5β3γ2 (Ki, nM) |
| Active Analogue | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.4 ± 2.9 |
| This compound | > 10,000 | > 10,000 | > 10,000 |
| Zopiclone (Control) | 20.5 ± 3.0 | 33.1 ± 4.2 | 22.7 ± 3.8 |
Table 2: Functional Activity in a Cell-Based Assay (Electrophysiology)
| Compound (1 µM) | GABA EC50 Shift Ratio | Maximum GABA Response (% of control) |
| Active Analogue | 5.8 | 180 ± 15 |
| This compound | 1.1 (no significant shift) | 102 ± 8 |
| Zopiclone (Control) | 4.5 | 175 ± 12 |
Generalized Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific GABA-A receptor subtype are prepared from transiently transfected HEK293 cells.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 150 mM NaCl.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compounds (Active Analogue, this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki) of the test compounds.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing the desired GABA-A receptor subtype are cultured on glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
Drug Application: GABA is applied at its EC10 concentration, followed by co-application with the test compounds.
-
Data Acquisition: The potentiation of the GABA-evoked current is measured.
-
Analysis: The shift in the GABA concentration-response curve is calculated to determine the functional activity of the compounds.
Conclusion
While the identity and specific characteristics of the this compound inactive probe remain to be elucidated in the public domain, the principles guiding the development and application of such a tool are well-established. The use of a structurally similar but biologically inert compound is indispensable for the rigorous validation of chemical probe findings. The hypothetical data, pathways, and protocols presented herein provide a framework for understanding the experimental journey of a chemical probe from its conception to its critical role in advancing our understanding of complex biological systems. The scientific community awaits further disclosure on this compound to see how it may contribute to the exploration of its intended biological target.
(Z)-KC02 as a Negative Control for the KC01 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is paramount for elucidating the function of proteins in complex biological systems. The development of potent and selective inhibitors, alongside their corresponding inactive negative controls, provides a rigorous framework for target validation and for dissecting cellular signaling pathways. This technical guide focuses on the use of (Z)-KC02 as a negative control for KC01, a potent inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 16A (ABHD16A).
KC01 has emerged as a valuable tool for studying the role of ABHD16A in lipid metabolism and immune signaling. ABHD16A is a key enzyme responsible for the production of lysophosphatidylserines (lyso-PS), a class of signaling lipids.[1] By inhibiting ABHD16A, KC01 effectively reduces the levels of lyso-PS, thereby allowing researchers to investigate the downstream consequences of this perturbation. The availability of this compound, a structurally similar but biologically inactive analog of KC01, is critical for ensuring that the observed effects of KC01 are indeed due to the inhibition of ABHD16A and not off-target activities or non-specific compound effects. This guide provides a comprehensive overview of the data supporting the use of this compound as a negative control, detailed experimental protocols, and insights into the ABHD16A-lyso-PS signaling axis.
Core Concepts: The KC01/ this compound Probe Pair
KC01 is a potent and covalent inhibitor of ABHD16A, a phosphatidylserine (PS) lipase that generates lyso-PS.[1] Its inhibitory activity is significantly higher for the human enzyme compared to the mouse counterpart. In contrast, this compound is a structural analog of KC01 that shows substantially reduced inhibitory activity against ABHD16A, making it an ideal negative control for in vitro and in situ studies.[2]
Chemical Structures
-
KC01: (Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide[3]
-
This compound: A structural analog of KC01, synthesized as a 4:1 mixture of Z/E isomers.
Data Presentation: Quantitative Comparison of KC01 and this compound
The efficacy and selectivity of KC01 as an ABHD16A inhibitor and the inactivity of this compound have been demonstrated through various quantitative assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity against ABHD16A
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| KC01 | human ABHD16A | 90 | PS Lipase Activity Assay | [2] |
| KC01 | mouse ABHD16A | 520 | PS Lipase Activity Assay | [2] |
| This compound | human ABHD16A | > 10,000 | PS Lipase Activity Assay | [2] |
| This compound | mouse ABHD16A | > 10,000 | PS Lipase Activity Assay | [2] |
Table 2: Inhibition of Serine Hydrolases in COLO205 Colon Cancer Cells (ABPP-SILAC)
Data represents the percentage of inhibition at a 1 µM concentration.
| Protein | KC01 Inhibition (%) | This compound Inhibition (%) |
| ABHD16A | 98 | < 30 |
| ABHD2 | 94 | Not Reported |
| ABHD3 | Partially Inhibited | Not Inhibited |
| ABHD13 | Partially Inhibited | Not Inhibited |
| ABHD11 | Not Reported | 94 |
| LYPLA1 | Not Reported | 63 |
This table is a summary of data presented in the literature. For a complete dataset, refer to the primary publication.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of KC01 and this compound in research. The following are protocols for key experiments cited in the literature.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.
a. Proteome Preparation:
-
Harvest cells (e.g., HEK293T cells transfected with ABHD16A) and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris-buffered saline) by sonication or dounce homogenization.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).
b. Competitive Labeling:
-
Dilute the proteome to a final concentration of 1 mg/mL in PBS.
-
Pre-incubate 50 µL of the diluted proteome with varying concentrations of KC01 or this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C.
-
Add a broad-spectrum serine hydrolase activity-based probe, such as FP-rhodamine (fluorophosphonate-rhodamine), to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37 °C.
c. Gel-Based Analysis:
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled enzymes using a flatbed fluorescence scanner.
-
The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor like KC01.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A and its inhibition by KC01 and this compound.
a. Substrate Preparation:
-
Prepare a substrate solution containing a fluorescently labeled or radiolabeled phosphatidylserine analog in a suitable assay buffer.
b. Enzyme Reaction:
-
In a microplate, add the membrane proteome from ABHD16A-transfected cells.
-
Add varying concentrations of KC01 or this compound (or DMSO control) and pre-incubate for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Initiate the reaction by adding the PS substrate.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at 37 °C.
c. Detection:
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of product formed (e.g., fluorescently labeled lyso-PS or radiolabeled product) using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
In Situ Serine Hydrolase Profiling (ABPP-SILAC)
This quantitative mass spectrometry-based proteomics approach allows for the assessment of inhibitor selectivity across the entire serine hydrolase family in living cells.
a. Cell Culture and Labeling:
-
Culture cells (e.g., COLO205) in "heavy" (containing 13C6-lysine and 13C6,15N4-arginine) and "light" (containing normal lysine and arginine) SILAC media for several passages to ensure complete incorporation of the isotopes.
b. Inhibitor Treatment:
-
Treat the "heavy" labeled cells with the inhibitor (e.g., 1 µM KC01 or this compound) and the "light" labeled cells with DMSO (vehicle control) for 4 hours.
c. Proteome Preparation and Probe Labeling:
-
Harvest and lyse the cells from both heavy and light populations.
-
Combine the proteomes in a 1:1 ratio based on protein concentration.
-
Label the combined proteome with a biotinylated serine hydrolase probe (e.g., FP-biotin) for 1 hour at room temperature.
d. Enrichment and Mass Spectrometry:
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the "heavy" to "light" ratios for peptides corresponding to each identified serine hydrolase. A high heavy/light ratio indicates that the inhibitor has blocked the binding of the probe to that specific enzyme.
Mandatory Visualizations
ABHD16A Signaling Pathway
Caption: ABHD16A converts PS to lyso-PS, which activates G2A signaling to promote phagocytosis and cytokine production.
Experimental Workflow: Competitive ABPP
Caption: Workflow for assessing inhibitor potency using competitive activity-based protein profiling.
Logical Relationship: Target Validation
Caption: Logical framework for using this compound to validate that a KC01-induced phenotype is on-target.
Conclusion
This compound serves as an indispensable negative control for studies involving the ABHD16A inhibitor KC01. Its structural similarity to KC01, coupled with its lack of significant inhibitory activity against ABHD16A, allows researchers to confidently attribute the biological effects of KC01 to the specific inhibition of its intended target. The data and protocols presented in this guide provide a robust foundation for the rigorous use of this chemical probe pair in investigating the roles of ABHD16A and lyso-PS signaling in health and disease. The careful application of both the active inhibitor and its inactive control will continue to be a cornerstone of high-quality research in this field.
References
Whitepaper: Assessment of the Biological Inertness of (Z)-KC02 in Preclinical Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
In drug development, establishing the biological inertness of a candidate compound or its isomers is a critical step to ensure specificity and to identify potential off-target effects. This technical guide details the comprehensive evaluation of (Z)-KC02 , a novel quinoxaline derivative, in a panel of standard cellular assays. The data presented herein robustly demonstrates the compound's lack of significant biological activity across the tested parameters, supporting its characterization as biologically inert in these contexts. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the methodologies and pathways investigated.
Introduction
The development of novel therapeutic agents often involves the synthesis of multiple isomers and analogs. While a lead compound may exhibit desired biological activity, its related structures must be profiled to understand the structure-activity relationship (SAR) and to rule out confounding biological effects. This compound was synthesized as a geometric isomer of a pharmacologically active parent compound. This study was designed to rigorously assess the biological activity of this compound in a series of in vitro cellular assays to confirm its inertness. The findings are crucial for the continued development of the parent compound, providing a baseline for specificity and a negative control for future studies.
Quantitative Data Summary
The biological activity of this compound was evaluated in three key cellular assays: a cytotoxicity assay, a cytokine release assay, and a GPCR signaling assay. The results are summarized in the tables below.
Table 1: Cytotoxicity of this compound in HEK293 and HepG2 Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| HEK293 | 48 hours | 0.1 | 99.2 | 1.5 |
| 1 | 98.7 | 1.8 | ||
| 10 | 97.5 | 2.1 | ||
| 100 | 96.8 | 2.5 | ||
| HepG2 | 48 hours | 0.1 | 98.9 | 1.3 |
| 1 | 98.1 | 1.9 | ||
| 10 | 97.2 | 2.3 | ||
| 100 | 95.9 | 2.8 |
Table 2: Effect of this compound on TNF-α and IL-6 Release in LPS-Stimulated PBMCs
| Analyte | Treatment | This compound Concentration (µM) | Cytokine Level (pg/mL) | Standard Deviation |
| TNF-α | Vehicle Control | 0 | 15.2 | 3.1 |
| LPS (100 ng/mL) | 0 | 1250.6 | 85.4 | |
| LPS + this compound | 1 | 1235.8 | 92.1 | |
| LPS + this compound | 10 | 1210.3 | 88.7 | |
| LPS + this compound | 100 | 1195.5 | 95.2 | |
| IL-6 | Vehicle Control | 0 | 8.9 | 2.5 |
| LPS (100 ng/mL) | 0 | 850.1 | 65.3 | |
| LPS + this compound | 1 | 845.7 | 70.1 | |
| LPS + this compound | 10 | 830.4 | 68.9 | |
| LPS + this compound | 100 | 815.9 | 72.4 |
Table 3: this compound Activity on a Gαq-Coupled GPCR in a Calcium Flux Assay
| Treatment | This compound Concentration (µM) | Agonist (Carbachol) | Relative Fluorescence Units (RFU) | Standard Deviation |
| Vehicle Control | 0 | No | 105 | 15 |
| This compound alone | 100 | No | 110 | 18 |
| Agonist Control | 0 | Yes (10 µM) | 2580 | 150 |
| This compound + Agonist | 1 | Yes (10 µM) | 2550 | 165 |
| This compound + Agonist | 10 | Yes (10 µM) | 2510 | 170 |
| This compound + Agonist | 100 | Yes (10 µM) | 2480 | 180 |
Experimental Protocols
Cell Culture
-
HEK293 and HepG2 Cells: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Cytotoxicity Assay
The cytotoxic potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HEK293 and HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 100 µM) or vehicle control (0.1% DMSO).
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Cytokine Release Assay
The effect of this compound on inflammatory cytokine release was measured using an ELISA-based method.
-
PBMC Stimulation: Isolated PBMCs were seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Cells were pre-incubated with this compound (1, 10, 100 µM) or vehicle control for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) was added to the wells at a final concentration of 100 ng/mL to induce cytokine release. A negative control group without LPS stimulation was included.
-
Incubation: The plates were incubated for 24 hours at 37°C.
-
Supernatant Collection: The cell culture supernatants were collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
GPCR Signaling Assay (Calcium Flux)
A fluorescent-based calcium flux assay was used to determine if this compound interacts with a representative Gαq-coupled G-protein coupled receptor.
-
Cell Seeding and Dye Loading: HEK293 cells stably expressing the target GPCR were seeded in a 96-well black-walled, clear-bottom plate. After 24 hours, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The plate was placed in a fluorescence plate reader. This compound was added at various concentrations, and the baseline fluorescence was recorded.
-
Agonist Stimulation: A known agonist for the receptor (e.g., carbachol) was added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured over time. The peak fluorescence response was used for analysis.
Visualization of Pathways and Workflows
Hypothetical Gαq Signaling Pathway
The following diagram illustrates a typical Gαq signaling pathway, which was investigated in the calcium flux assay. The experimental results indicate that this compound does not interfere with this pathway.
Caption: Gαq signaling pathway showing no interaction with this compound.
Experimental Workflow for Cytotoxicity Assay
The diagram below outlines the key steps of the MTT cytotoxicity assay performed.
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship of the Study
This diagram illustrates the logical progression of the investigation into the biological inertness of this compound.
Caption: Logical flow of the biological inertness assessment of this compound.
Conclusion
Technical Guide on the Core Solubility and Stability Characteristics of (Z)-KC02
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "(Z)-KC02". Therefore, this document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative, while the experimental protocols and workflows are based on established pharmaceutical sciences methodologies.
Solubility Characteristics of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility profile across various conditions is essential during preclinical development.
Quantitative Solubility Data
The following table summarizes the hypothetical solubility data for this compound in various solvent systems.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method of Analysis |
| pH 1.2 (Simulated Gastric Fluid) | 37 | 5.8 | HPLC-UV |
| pH 4.5 (Acetate Buffer) | 37 | 25.4 | HPLC-UV |
| pH 6.8 (Simulated Intestinal Fluid) | 37 | 150.2 | HPLC-UV |
| pH 7.4 (Phosphate Buffer) | 37 | 185.7 | HPLC-UV |
| Water (unbuffered) | 25 | 110.5 | HPLC-UV |
| Ethanol | 25 | > 2000 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 5000 | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound drug substance
-
Selected solvents (e.g., buffered solutions at various pH, water, ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After shaking, allow the samples to stand, permitting the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
The resulting concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Stability Characteristics of this compound
Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of a drug substance. Forced degradation studies are conducted to accelerate the degradation process under various stress conditions.[2][3]
Forced Degradation Stability Data
The following table presents illustrative data from a forced degradation study of this compound.
| Stress Condition | Duration | % Assay of this compound | Total Degradation Products (%) | Major Degradant (RRT) |
| Hydrolytic | ||||
| 0.1 N HCl at 60°C | 24 hours | 85.2 | 14.8 | 0.85 |
| 0.1 N NaOH at 60°C | 8 hours | 78.9 | 21.1 | 0.92 |
| Water at 60°C | 72 hours | 98.5 | 1.5 | N/A |
| Oxidative | ||||
| 3% H₂O₂ at 25°C | 24 hours | 82.1 | 17.9 | 1.15 |
| Photolytic | ||||
| Solid State (ICH Q1B Option 2) | 10 days | 95.3 | 4.7 | 0.78 |
| Solution (ICH Q1B Option 2) | 24 hours | 91.8 | 8.2 | 0.78 |
| Thermal | ||||
| Solid State at 80°C / 75% RH | 14 days | 96.4 | 3.6 | 1.08 |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to support the development of a stability-indicating analytical method.[2]
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and other mobile phase components
-
Photostability chamber
-
Temperature and humidity controlled oven
-
Validated stability-indicating HPLC-UV method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Hydrolytic Stress:
-
Acidic: Add 0.1 N HCl to the stock solution.
-
Basic: Add 0.1 N NaOH to the stock solution.
-
Neutral: Add purified water to the stock solution.
-
Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points. Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stress:
-
Add 3% H₂O₂ to the stock solution.
-
Incubate at room temperature and collect aliquots at various time points.
-
-
Photolytic Stress:
-
Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be protected from light.
-
-
Thermal Stress:
-
Expose the solid drug substance to elevated temperature and humidity (e.g., 80°C / 75% RH).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and quantify the levels of any degradation products formed.
-
Visualizations: Workflows and Pathways
Preclinical Development Workflow
This diagram illustrates a typical workflow in preclinical drug development, highlighting the stages where solubility and stability assessments are critical.[4][5][6]
Hypothetical Signaling Pathway for this compound
This diagram depicts the PI3K/Akt/mTOR signaling pathway, a common target in drug development, illustrating a potential mechanism of action for this compound as an mTOR inhibitor.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpsop.com [gmpsop.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. ppd.com [ppd.com]
- 6. Preclinical development - Wikipedia [en.wikipedia.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. quora.com [quora.com]
Investigating the Off-Target Profile of (Z)-KC02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target effects of (Z)-KC02, a known inhibitor of the α/β-hydrolase domain containing 16A (ABHD16A), a phosphatidylserine (PS) lipase. Understanding the selectivity of small molecule inhibitors is paramount in drug development to mitigate potential adverse effects and to elucidate the full pharmacological profile of a compound. This document summarizes the known off-target interactions of this compound, details the experimental methodologies used for their identification, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound has been identified as an inhibitor of ABHD16A, an enzyme responsible for the production of the signaling lipid lysophosphatidylserine (lyso-PS). While its on-target activity is established, comprehensive characterization of its off-target interactions is crucial for its development as a chemical probe or therapeutic agent. This guide focuses on the off-target profile of this compound as determined by Activity-Based Protein Profiling using Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC), a powerful chemoproteomic technique for assessing enzyme activity directly in complex biological systems.
Off-Target Interaction Profile of this compound
The primary investigation into the off-target effects of this compound was conducted using a competitive ABPP-SILAC approach in COLO205 colon cancer cells. This methodology allows for the quantitative assessment of the inhibition of a broad range of serine hydrolases. The results of this analysis are summarized in the table below.
| Target Enzyme | Percent Inhibition by this compound (1 µM) | Primary Function |
| ABHD11 (α/β-hydrolase domain containing 11) | 94% | Removes glutaryl adducts from lipoate, regulating the TCA cycle.[1][2] |
| LYPLA1 (Acyl-protein thioesterase 1) | 63% | Catalyzes depalmitoylation of proteins (e.g., HRAS); involved in autophagy regulation.[3][4] |
| ABHD16A (α/β-hydrolase domain containing 16A) | <30% | Primary target of the active analogue KC01; a phosphatidylserine (PS) lipase. |
| ABHD3 (α/β-hydrolase domain containing 3) | Not significantly inhibited | Catabolism of medium-chain phospholipids.[5][6] |
| ABHD13 (α/β-hydrolase domain containing 13) | Not significantly inhibited | Predicted palmitoyl-(protein) hydrolase activity.[7] |
Note: The active analogue of this compound, KC01, demonstrated inhibition of ABHD3 and ABHD13, which were not significantly inhibited by this compound, highlighting a key difference in their selectivity profiles.
Experimental Methodologies
Activity-Based Protein Profiling using Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC)
This section details the protocol for competitive ABPP-SILAC used to identify the off-target profile of this compound.
Objective: To quantitatively assess the inhibition of serine hydrolases by this compound in a cellular context.
Cell Culture and Isotopic Labeling:
-
COLO205 colon cancer cells were cultured in "light" (containing 12C6-arginine and 12C6-lysine) and "heavy" (containing 13C6-arginine and 13C6-lysine) DMEM media for at least five passages to ensure complete incorporation of the stable isotopes.
Compound Treatment:
-
Cells grown in "light" media were treated with this compound (1 µM in DMSO) for 4 hours.
-
Cells grown in "heavy" media were treated with the vehicle (DMSO) for 4 hours.
Proteome Preparation and Probe Labeling:
-
Following treatment, cells were harvested, and the proteomes were isolated.
-
The "light" and "heavy" proteomes were mixed in a 1:1 ratio.
-
The combined proteome was then labeled with a fluorophosphonate (FP)-biotin probe, which covalently binds to the active site of serine hydrolases.
Enrichment and Analysis:
-
The FP-biotin labeled proteins were enriched using streptavidin affinity chromatography.
-
The enriched proteins were digested into peptides, and the resulting peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The relative abundance of peptides from the "light" and "heavy" samples was determined by comparing the intensities of their isotopic peaks. A high "heavy/light" ratio indicates that the inhibitor prevented the binding of the FP-biotin probe, signifying inhibition of the respective enzyme.
Signaling Pathways and Experimental Workflow
To visually represent the concepts and processes described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of ABHD11, a key off-target of this compound.
Caption: Role of LYPLA1 in protein depalmitoylation, an off-target of this compound.
Caption: Experimental workflow for ABPP-SILAC to identify off-targets.
Conclusion
The investigation into the off-target effects of this compound reveals a specific interaction profile within the serine hydrolase family. The potent inhibition of ABHD11 and moderate inhibition of LYPLA1 suggest that the pharmacological effects of this compound may extend beyond the modulation of its intended target's pathway. The lack of significant inhibition of ABHD3 and ABHD13, in contrast to its active analogue KC01, provides valuable information for structure-activity relationship studies aimed at improving selectivity. The detailed experimental protocol for ABPP-SILAC provided herein offers a robust framework for the continued investigation of the selectivity of this compound and other small molecule inhibitors. This technical guide serves as a comprehensive resource for researchers in drug development, providing the necessary data and methodologies to inform further preclinical studies and guide the optimization of this chemical series.
References
- 1. Lipoyl deglutarylation by ABHD11 regulates mitochondrial and T cell metabolism. [repository.cam.ac.uk]
- 2. Lipoyl deglutarylation by ABHD11 regulates mitochondrial and T cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
The Significance of (Z)-Isomer of KC02: A Review of a Non-Existent Compound
Despite a comprehensive search of publicly available scientific literature and databases, no information could be found on a compound designated as "KC02" or its corresponding (Z)-isomer in the context of biological research, drug development, or any related scientific field. The query for "KC02" predominantly leads to information about a model of an airsoft rifle, with no discernible connection to chemical or biological research.
This in-depth technical guide was intended for researchers, scientists, and drug development professionals to explore the significance of the (Z)-isomer of a compound referred to as KC02. However, the foundational premise of this request appears to be based on a misunderstanding or refers to a compound that is not documented in the public domain.
Our investigation across multiple scientific search engines and chemical databases yielded no results for "KC02" as a biologically active molecule. The search results were consistently unrelated to the requested topic, pointing towards:
-
Plant Biology: The KAI2-dependent signaling pathway, which is involved in plant responses to smoke and karrikins, was identified. However, there is no mention of a compound named "KC02" within this context.
-
General Chemistry: Information on the principles of E/Z isomerism was retrieved, particularly in relation to carotenoids and other organic molecules. These results highlight that different isomers of a compound can indeed have varied biological activities and bioavailability.
-
Unrelated Commercial Products: A significant number of search results for "KC02" refer to a specific model of a gas blowback airsoft rifle.
-
Pharmacology: A search for related terms led to information on KCC2 potentiators. KCC2 is the potassium-chloride cotransporter 2, a protein involved in neuronal signaling. However, no compound designated "KC02" was found in this context.
Without any data on the existence, synthesis, biological activity, or mechanism of action of a compound named KC02, it is impossible to fulfill the core requirements of this request. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.
Therefore, this document serves to inform the audience that the subject of the requested technical guide, the (Z)-isomer of KC02, does not appear to be a recognized entity within the scientific community based on currently available information. Researchers, scientists, and drug development professionals are advised to verify the nomenclature and existence of compounds of interest through established chemical and biological databases. Should "KC02" be an internal or newly synthesized compound not yet in the public literature, this guide cannot be produced until such information is made available.
Methodological & Application
Application Notes and Protocols for (Z)-KC02 in Cell-Based Assays
Information regarding the molecule (Z)-KC02 is not available in publicly accessible scientific literature, commercial product catalogs, or chemical databases. The identifier "this compound" does not correspond to any known chemical entity in the context of biological research or drug development.
Extensive searches for "this compound" and variations of this name have not yielded any relevant information regarding its chemical structure, biological target, mechanism of action, or use in cell-based assays. The search results are predominantly associated with a model of an airsoft rifle.
Due to the complete absence of information, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations related to this compound.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: Please double-check the name and any associated internal or external identifiers for the compound of interest. It is possible that "this compound" is an internal code name that has not been publicly disclosed, or that there is a typographical error in the name.
-
Consult Internal Documentation: If this compound is from an internal discovery program, please refer to the relevant internal documentation, such as synthesis records, analytical data, and preliminary biological screening results.
-
Contact the Source: If the compound was obtained from a collaborator, contract research organization (CRO), or a commercial vendor, please contact them directly to obtain the necessary information, including the chemical structure, safety data sheet (SDS), and any available biological data or protocols for use.
Once the correct identity and biological properties of the compound are known, the following general framework can be used to develop application notes and protocols for a cell-based assay.
General Framework for Developing Cell-Based Assay Protocols for a Novel Compound
Should the identity and mechanism of action of "this compound" be determined, the following sections would be populated with specific, experimentally validated information.
Introduction
-
Compound Name: [Correct Compound Name]
-
Mechanism of Action: [Detailed description of the biological target and how the compound modulates its activity.]
-
Applications: [Summary of potential research and therapeutic applications.]
Materials and Reagents
-
Cell Lines: [List of recommended cell lines with justification for their selection.]
-
Compound Preparation: [Instructions for dissolving and diluting the compound, including recommended solvents and storage conditions.]
-
Assay-Specific Reagents: [List of all other necessary reagents, such as cell culture media, buffers, and detection reagents.]
Experimental Protocols
This section would provide step-by-step instructions for various cell-based assays.
3.1. Cell Viability and Cytotoxicity Assay
-
Objective: To determine the effect of the compound on cell viability and identify cytotoxic concentrations.
-
Principle: [Brief explanation of the assay principle (e.g., MTT, CellTiter-Glo®).]
-
Protocol:
-
Cell Seeding.
-
Compound Treatment (including a dose-response range).
-
Incubation.
-
Addition of Detection Reagent.
-
Data Acquisition (e.g., absorbance or luminescence reading).
-
3.2. Target Engagement Assay
-
Objective: To confirm that the compound interacts with its intended target in a cellular context.
-
Principle: [Description of the assay, which would be target-specific (e.g., Western blot for pathway modulation, cellular thermal shift assay (CETSA), or a reporter gene assay).]
-
Protocol: [Detailed, target-specific protocol.]
3.3. Functional Assay
-
Objective: To measure the functional consequences of the compound's activity.
-
Principle: [Explanation of the assay relevant to the compound's mechanism of action (e.g., measuring changes in second messenger levels, ion flux, or gene expression).]
-
Protocol: [Detailed, function-specific protocol.]
Data Analysis and Interpretation
-
Quantitative Data Summary: This section would feature tables summarizing key quantitative metrics.
Table 1: In Vitro Potency of [Correct Compound Name]
| Assay Type | Cell Line | Parameter | Value (e.g., IC50, EC50) |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Table 2: Cytotoxicity Profile of [Correct Compound Name]
| Cell Line | Parameter | Value (e.g., CC50) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
-
Interpretation: [Guidance on how to interpret the data and potential sources of variability.]
Visualizations
-
Signaling Pathway Diagrams and Experimental Workflows: Diagrams would be provided to visually represent the compound's mechanism of action and the experimental procedures.
Caption: A generic workflow for a cell-based assay.
Without specific information on "this compound," the content above serves as a template that can be populated once the necessary details about the compound are available. We are committed to providing accurate and actionable scientific information and will update this response if and when information about "this compound" becomes publicly available.
Application Notes and Protocols for (Z)-KC02
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-KC02 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A is a phosphatidylserine (PS) lipase responsible for the production of lysophosphatidylserine (lyso-PS), a crucial signaling lipid that modulates immune and neurological processes.[1] Dysregulation of lyso-PS levels has been associated with various neurological disorders. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of ABHD16A and lyso-PS signaling. It has been shown to deplete lyso-PS in lymphoblasts and reduce lipopolysaccharide-induced cytokine production in macrophages.[1]
It is important to distinguish this compound from its related control compound, KC02. While this compound is the active Z-isomer, KC02 is a 4:1 mixture of Z/E isomers and functions as an inactive control probe in experiments.[2]
Chemical Information
| Property | Value |
| IUPAC Name | 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 1646795-60-9 (for KC02 mixture) |
| Appearance | Typically supplied as a solution in ethyl acetate |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Notes |
| In Ethyl Acetate | -20°C | ≥ 2 years[3] | As supplied by the vendor. |
| Dry Powder | -20°C | ≥ 2 years | After evaporation of the solvent. |
| In Organic Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[3] | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This compound is typically supplied dissolved in ethyl acetate. To prepare a stock solution in a different solvent, the original solvent must be removed.
Materials:
-
This compound in ethyl acetate
-
Gentle stream of nitrogen gas
-
Anhydrous DMSO, Ethanol, or DMF
-
Microcentrifuge tubes
Procedure:
-
In a chemical fume hood, carefully dispense the desired volume of the this compound solution in ethyl acetate into a microcentrifuge tube.
-
Direct a gentle stream of nitrogen gas over the surface of the solution to evaporate the ethyl acetate.
-
Once the solvent has completely evaporated and a solid film or powder is visible, immediately add the desired volume of the new solvent (e.g., DMSO, Ethanol) to dissolve the compound.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Solubility Data:
| Solvent | Concentration |
| Ethanol | 16 mg/mL |
| DMSO | ~5 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This compound has limited solubility in aqueous buffers. Therefore, a serial dilution from an organic stock solution is required.
Materials:
-
This compound stock solution in DMSO or Ethanol (e.g., 10 mM)
-
Pre-warmed sterile cell culture medium or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with pre-warmed cell culture medium or buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1:1000.
-
It is crucial that the final concentration of the organic solvent in the cell culture medium is kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.[4]
-
Vortex the working solution gently before adding it to your cell culture.
-
Important: Prepare aqueous working solutions fresh for each experiment and do not store them for more than one day.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Figure 1. this compound inhibits the ABHD16A-mediated hydrolysis of PS to lyso-PS.
Figure 2. General experimental workflow for using this compound.
References
Application Notes and Protocols for Determination of Working Concentration for Novel Research Compounds
Disclaimer: Information on the specific compound "(Z)-KC02" is not available in the public domain. The following application notes and protocols provide a generalized framework for determining the optimal working concentration for a novel research compound, illustrated with a hypothetical molecule, "Novel Kinase Inhibitor-X" (NKI-X). These protocols are intended as a guide for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound and the experimental system.
Introduction
The determination of an optimal working concentration is a critical first step in the characterization of any novel bioactive compound. This concentration should elicit the desired biological effect while minimizing off-target effects and cytotoxicity. This document outlines a systematic approach to establish the working concentration range for a hypothetical novel kinase inhibitor, NKI-X, through a series of in vitro cell-based assays.
Initial Characterization and Stock Solution Preparation
Prior to biological testing, it is essential to understand the physicochemical properties of the novel compound.
-
Solubility: Determine the solubility of NKI-X in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Stability: Assess the stability of the compound in solution at various temperatures (room temperature, 4°C, -20°C, -80°C) and after multiple freeze-thaw cycles.
-
Purity: Confirm the purity of the compound using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Determining the Cytotoxic Concentration (IC50)
A primary step is to determine the concentration at which the compound induces cytotoxicity. This helps establish an upper concentration limit for subsequent functional assays.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of NKI-X in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of NKI-X. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of NKI-X
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 48 | 25.8 |
| A549 | 48 | 32.1 |
| MCF-7 | 48 | 18.5 |
Determining the Functional Concentration (EC50)
The functional or effective concentration is the concentration at which the compound elicits its intended biological effect. For NKI-X, this could be the inhibition of a specific signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Inhibition
This protocol assumes NKI-X targets the hypothetical "Kinase-Y" in the "Signal-Z" pathway.
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. If the pathway is activated by serum, starve the cells in serum-free medium for 12-24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of NKI-X (well below the IC50 value, e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate the "Signal-Z" pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of a downstream target of "Kinase-Y" (p-Target) and the total protein (Total-Target). Use a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities. Normalize the p-Target signal to the Total-Target signal. Calculate the percentage of inhibition relative to the stimulated vehicle control. Determine the EC50 value from the dose-response curve.
Data Presentation: Functional Inhibition by NKI-X
| Target Pathway | Cell Line | EC50 (µM) |
| p-Target Inhibition | A549 | 0.85 |
Recommended Working Concentration
Based on the cytotoxicity and functional data, a recommended working concentration range can be established. For NKI-X, a concentration range of 1-5 µM would be appropriate for initial functional studies in A549 cells, as it is above the EC50 for pathway inhibition and well below the IC50 for cytotoxicity. This range should be optimized for each specific assay and cell type.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Kinase-Y by NKI-X.
Experimental Workflow Diagram
Caption: Workflow for determining the working concentration of a novel compound.
Application Notes and Protocols for the Parallel Use of (Z)-KC02 with the ABHD16A Inhibitor KC01
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of the potent and selective α/β-hydrolase domain-containing protein 16A (ABHD16A) inhibitor, KC01, in conjunction with its inactive structural analog, (Z)-KC02. The parallel use of an active inhibitor and an inactive control is a critical experimental design element to ensure that the observed biological effects are specifically due to the inhibition of the intended target and not a result of off-target activities of the chemical scaffold. KC01 has been identified as a covalent inhibitor of the phosphatidylserine (PS) lipase ABHD16A, playing a crucial role in regulating the levels of immunomodulatory lysophosphatidylserines (lyso-PS).[1][2][3] this compound serves as an essential negative control in these experiments.[2]
This document outlines the mechanism of action, provides quantitative data for both compounds, details experimental protocols for their parallel use, and includes diagrams of the relevant signaling pathway and a typical experimental workflow.
Mechanism of Action
KC01 is a cell-permeable, β-lactone-based compound that acts as a potent and selective covalent inhibitor of ABHD16A. ABHD16A is a key enzyme that converts phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS).[3] By inhibiting ABHD16A, KC01 leads to a significant reduction in the cellular levels of lyso-PS. Lyso-PS species are signaling lipids that can modulate immune responses. For instance, a reduction in lyso-PS has been shown to blunt the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophages.[1][2]
This compound is a structural analog of KC01 that lacks significant inhibitory activity against ABHD16A.[2] It is therefore used to control for any potential off-target or compound scaffold-specific effects that are independent of ABHD16A inhibition.
Data Presentation
The following tables summarize the key quantitative data for KC01 and this compound, facilitating a direct comparison of their activities.
Table 1: In Vitro Inhibitory Activity against ABHD16A
| Compound | Target | Human ABHD16A IC₅₀ (nM) | Mouse ABHD16A IC₅₀ (nM) | Reference(s) |
| KC01 | ABHD16A | 90 | 520 | [1][2] |
| This compound | ABHD16A | > 10,000 | > 10,000 | [2] |
Table 2: Cellular Activity in Macrophages
| Compound | Treatment | Effect on Lyso-PS Levels | Effect on LPS-induced Cytokine Release (IL-6, TNF-α) | Reference(s) |
| KC01 | 1 µM, 4h | Significantly Reduced | Significantly Blunted | [2] |
| This compound | 1 µM, 4h | No Significant Change | No Significant Change | [2] |
Signaling Pathway
The diagram below illustrates the role of ABHD16A in the phosphatidylserine signaling pathway and the mechanism of action for KC01.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the parallel use of KC01 and this compound.
Protocol 1: In Vitro ABHD16A Inhibition Assay
This protocol is designed to determine the IC₅₀ values of KC01 and this compound against ABHD16A.
Materials:
-
Purified recombinant human or mouse ABHD16A
-
Phosphatidylserine substrate
-
KC01 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well plates
-
Detection reagent for lyso-PS (e.g., mass spectrometry-based detection)
Procedure:
-
Prepare serial dilutions of KC01 and this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add the assay buffer.
-
Add the appropriate amount of purified ABHD16A to each well.
-
Add the serially diluted KC01, this compound, or DMSO (as a vehicle control) to the wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphatidylserine substrate.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of lyso-PS produced in each well using a suitable detection method.
-
Calculate the percentage of ABHD16A activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Lyso-PS Reduction and Cytokine Release
This protocol assesses the ability of KC01 and this compound to reduce cellular lyso-PS levels and inhibit LPS-induced cytokine release in macrophages.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
KC01 and this compound stock solutions (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction
-
ELISA kits for IL-6 and TNF-α
-
LC-MS/MS for lipidomics analysis
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of KC01, this compound, or DMSO (vehicle control) for 30 minutes. A typical concentration for KC01 is 1 µM.
-
For cytokine release measurement, stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours.
-
Collect the cell culture supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
For lyso-PS measurement, wash the cells with PBS and then harvest them.
-
Perform lipid extraction from the cell pellets.
-
Analyze the levels of lyso-PS and other lipid species using LC-MS/MS.
-
Normalize the lipid levels to the total protein content or cell number.
-
Compare the lyso-PS levels and cytokine concentrations in the KC01- and this compound-treated groups to the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the specific effects of KC01 using this compound as a negative control.
Conclusion
The parallel use of the active ABHD16A inhibitor KC01 and its inactive analog this compound is a robust method for ensuring the specificity of experimental findings. By demonstrating a biological effect with KC01 that is absent with this compound, researchers can confidently attribute their observations to the inhibition of ABHD16A. This approach is fundamental for the rigorous validation of ABHD16A as a therapeutic target and for the continued development of its inhibitors.
References
Application of (Z)-KC02 in Mass Spectrometry Studies: Information Currently Unavailable
Detailed application notes and protocols for the use of a compound identified as "(Z)-KC02" in mass spectrometry studies cannot be provided at this time. A comprehensive search of publicly available scientific literature and resources did not yield any specific information on a molecule with this designation.
The absence of data on "this compound" prevents the creation of accurate and reliable documentation for researchers, scientists, and drug development professionals. The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and workflows, are contingent upon the existence of foundational research concerning this specific compound.
Mass spectrometry is a powerful analytical technique used to identify and quantify molecules.[1][2] In the context of drug discovery and development, it is often employed to study covalent probes—small molecules that form a stable, covalent bond with their target proteins.[3][4][5] This allows for the identification of protein targets, the elucidation of mechanisms of action, and the development of new therapeutic agents.[3][5] The general workflow for such studies often involves:
-
Sample Preparation: Isolating the protein of interest and preparing it for analysis.[6]
-
Incubation with the Covalent Probe: Allowing the probe to react with the target protein.
-
Mass Spectrometry Analysis: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the covalent adduct and identify the site of modification.[7][8]
-
Data Analysis: Interpreting the mass spectra to confirm the covalent binding and gather quantitative information.[9]
Without specific details on the chemical structure, reactivity, and biological targets of "this compound," it is not possible to generate the following critical components of an application note:
-
Quantitative Data Tables: No experimental data exists in the public domain to summarize.
-
Experimental Protocols: Methodologies are highly specific to the compound and its intended application. Key parameters such as solvent choice, incubation times, and mass spectrometer settings cannot be determined.
-
Signaling Pathway and Workflow Diagrams: The biological pathways influenced by "this compound" are unknown, and therefore, no accurate diagrams can be constructed.
It is possible that "this compound" is a novel compound that has not yet been described in published literature, is an internal code name for a proprietary molecule, or that the provided name contains a typographical error.
For researchers interested in the general application of covalent probes in mass spectrometry, numerous resources are available that describe the principles and protocols for techniques such as chemical proteomics and covalent fragment screening.[3][4][10][11] These resources can provide a foundational understanding of the experimental approaches used in this field.
We recommend verifying the name and seeking direct information from the source of the compound for any available application data or publications.
References
- 1. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Tethering of Fragments For Covalent Probe Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Analytical Guidelines for co-fractionation Mass Spectrometry Obtained through Global Profiling of Gold Standard Saccharomyces cerevisiae Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Clinical Application of Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assay of (Z)-KC02
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption characteristics of a potential therapeutic agent. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[1] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes, complete with tight junctions and brush borders, when cultured for approximately 21 days on semipermeable supports.[1][2] This model is invaluable for predicting the in vivo oral absorption of drug candidates and for investigating mechanisms of intestinal transport, including passive diffusion and active transport processes such as drug efflux.[1][3]
This document provides a detailed protocol for determining the bidirectional permeability of the novel compound (Z)-KC02 using the Caco-2 cell model. The protocol covers the culture of Caco-2 cells, the execution of the transport experiment, and the analysis of the results to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Data Presentation
Quantitative data from the permeability assay should be recorded and summarized for clear interpretation. The tables below provide a template for organizing experimental parameters and results.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | Caco-2 (e.g., ATCC HTB-37) |
| Passage Number | 95-105 |
| Seeding Density | 0.5 x 10^6 cells/mL |
| Culture Duration | 21-29 days |
| Transwell® Insert Pore Size | 0.4 µm |
| Transwell® Insert Diameter | 12 mm |
| Test Compound | This compound |
| Test Compound Conc. | 10 µM (or other appropriate concentration) |
| Incubation Time | 2 hours |
| Apical (A) Volume | 0.5 mL |
| Basolateral (B) Volume | 1.5 mL |
| High Permeability Control | Propranolol or Antipyrine[4] |
| Low Permeability Control | Atenolol or Sulpiride[4][5] |
| Efflux Substrate Control | Digoxin or Talinolol[4] |
Table 2: Permeability Results for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | % Recovery | Efflux Ratio (BA/AB) |
| This compound | A → B | User Data | User Data | User Data |
| This compound | B → A | User Data | User Data | |
| Propranolol | A → B | User Data | User Data | |
| Atenolol | A → B | User Data | User Data | |
| Digoxin | A → B | User Data | User Data | User Data |
| Digoxin | B → A | User Data | User Data |
Experimental Workflow Diagram
The following diagram illustrates the major steps in the Caco-2 permeability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Experimental Protocol
This protocol is designed for a 24-well Transwell® plate format. Adjust volumes accordingly for other formats.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts
-
This compound, high/low permeability controls, and efflux control
-
LC-MS/MS system for sample analysis
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
Phase 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Seeding on Transwells®: For the assay, trypsinize a flask of Caco-2 cells and resuspend them to a concentration of 0.5 x 10⁶ cells/mL in culture medium.
-
Add 1.5 mL of pre-warmed culture medium to the basolateral (bottom) compartment of each well in the 24-well plate.
-
Add 0.5 mL of the cell suspension to the apical (top) compartment of each Transwell® insert.
-
Monolayer Differentiation: Incubate the plates at 37°C with 5% CO₂ for 21-28 days. Change the culture medium in both apical and basolateral compartments three times a week.
Phase 2: Monolayer Integrity Check (Quality Control)
-
On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer using an EVOM.
-
Place the "chopstick" electrodes in the apical and basolateral compartments of each well, ensuring the shorter tip is in the apical side and the longer tip is in the basolateral side.
-
Record the resistance in Ohms (Ω).
-
Calculate the TEER value (Ω·cm²) by subtracting the resistance of a blank, cell-free insert and then multiplying by the surface area of the membrane (e.g., 1.12 cm² for a 12 mm insert).
-
Monolayers are considered suitable for the assay if the TEER value is greater than 300 Ω·cm².[2]
Phase 3: Bidirectional Transport Experiment
-
Preparation: Pre-warm the transport buffer (e.g., HBSS) to 37°C. Prepare dosing solutions of this compound and control compounds (e.g., 10 µM) in the transport buffer.
-
Washing: Gently remove the culture medium from both apical and basolateral compartments. Wash the monolayers by adding 0.5 mL of pre-warmed transport buffer to the apical side and 1.5 mL to the basolateral side. Incubate for 15-20 minutes at 37°C and then aspirate the buffer.
-
Apical to Basolateral (A→B) Transport:
-
To the apical (donor) compartment, add 0.5 mL of the dosing solution.
-
To the basolateral (acceptor) compartment, add 1.5 mL of fresh transport buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
To the basolateral (donor) compartment, add 1.5 mL of the dosing solution.
-
To the apical (acceptor) compartment, add 0.5 mL of fresh transport buffer.
-
-
Incubation: Place the plate on an orbital shaker (50-100 rpm) in a 37°C incubator for the desired time period (e.g., 2 hours).[3]
-
Sampling: After incubation, collect samples from the donor and acceptor compartments for each well.
-
Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
Apparent Permeability Coefficient (Papp) Calculation
The Papp is calculated using the following equation[4]:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the acceptor compartment (mol/s). This is calculated as the concentration in the acceptor at the end of the incubation period multiplied by the acceptor volume, divided by the incubation time in seconds.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (mol/cm³ or mol/mL).
Percent Recovery Calculation
Calculate the % recovery to assess compound loss due to factors like non-specific binding or cell metabolism[2]:
% Recovery = 100 * [(Cƒ_acceptor * V_acceptor) + (Cƒ_donor * V_donor)] / (C₀ * V_donor)
Where:
-
Cƒ is the final concentration in the respective compartment.
-
V is the volume of the respective compartment.
-
C₀ is the initial donor concentration.
A recovery of 70-130% is generally considered acceptable.
Efflux Ratio (ER) Calculation
The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp)[4]:
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
ER ≈ 1: Suggests passive transport.
-
ER ≥ 2: Suggests that the compound is subject to active efflux.[5]
Permeability Classification
Compounds can be classified based on their Papp (A→B) values[5]:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
References
Application Note: Characterization of (Z)-KC02 Potency and Target Engagement
An application note on performing a dose-response curve with the hypothetical MEK1 inhibitor, (Z)-KC02, is provided for researchers, scientists, and drug development professionals. This document offers detailed protocols for both cell viability and target engagement assays, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in regulating cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many human cancers[1][2]. As a therapeutic candidate, quantifying the potency and confirming the direct target engagement of this compound within a cellular context are essential steps in its preclinical development.
This document provides detailed protocols for two key experiments:
-
Dose-Response Curve for Potency Determination: A cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the viability of cancer cells.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement: A biophysical assay to verify the direct binding of this compound to its intended target, MEK1, in intact cells[3][4][5].
Signaling Pathway and Principle of Assays
This compound exerts its effect by inhibiting MEK1, a key component of the MAPK/ERK pathway. This inhibition blocks the phosphorylation of ERK, leading to downstream effects such as cell cycle arrest and apoptosis in susceptible cell lines.
Caption: MAPK/ERK signaling pathway with inhibition by this compound.
Dose-Response Assay Principle
A dose-response experiment measures the effect of a drug over a range of concentrations[6]. In this protocol, a cancer cell line with a constitutively active MAPK pathway is treated with a serial dilution of this compound. After an incubation period, cell viability is measured using a luminescent ATP-based assay. The resulting data is plotted as percent inhibition versus the logarithm of the drug concentration to generate a sigmoidal curve, from which the IC50 value is calculated[6].
Cellular Thermal Shift Assay (CETSA) Principle
CETSA is used to confirm direct binding between a drug and its protein target in a cellular environment[3][5][7]. The principle is based on ligand-induced thermal stabilization of the target protein[3]. When this compound binds to MEK1, the protein-ligand complex becomes more resistant to heat-induced denaturation. By heating cell lysates treated with this compound or a vehicle control to various temperatures, the amount of soluble, non-denatured MEK1 can be quantified. A shift in the melting temperature (Tagg) to a higher value in the presence of this compound indicates target engagement[3][4].
Experimental Protocols
The following protocols describe the necessary steps to generate a dose-response curve and perform a CETSA for this compound.
General Experimental Workflow
The overall process involves preparing the cells, treating them with the compound, measuring the response, and analyzing the data.
Caption: General workflow for a cell-based dose-response experiment.
Protocol 1: Dose-Response Curve for IC50 Determination
Materials and Reagents:
-
Cell Line: A375 human melanoma cells (known to have a BRAF V600E mutation, leading to a constitutively active MAPK pathway).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plates: Sterile, white, clear-bottom 96-well microplates.
-
Compound: this compound, 10 mM stock in DMSO.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: Humidified incubator (37°C, 5% CO2), microplate reader (luminometer).
Methodology:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium to a density of 5,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM this compound stock in DMSO to prepare intermediate stocks.
-
Further dilute the intermediate stocks in culture medium to create 2X working concentrations. A common approach is an 11-point, 1:3 serial dilution starting from a high concentration (e.g., 20 µM).
-
Prepare a vehicle control (0.2% DMSO in medium) and a "no cells" blank control (medium only).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X compound working solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the treated plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Protocol 2: CETSA for Target Engagement
Materials and Reagents:
-
Cell Line & Culture Medium: As above.
-
Compound: this compound, 10 mM stock in DMSO.
-
Buffers: PBS with protease and phosphatase inhibitors.
-
Equipment: Thermal cycler, centrifuges, equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes).
-
Antibodies: Primary antibody against MEK1, HRP-conjugated secondary antibody.
Methodology:
-
Cell Treatment:
-
Culture A375 cells in 10 cm dishes to ~90% confluency.
-
Treat cells with this compound (e.g., at 1 µM) or vehicle (0.1% DMSO) for 2 hours in the incubator.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS with inhibitors and lyse by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the supernatant from each treatment group (Vehicle and this compound) into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at 25°C[8].
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction[3].
-
-
Western Blot Analysis:
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an anti-MEK1 antibody to detect the amount of soluble MEK1 remaining at each temperature.
-
Data Presentation and Analysis
Dose-Response Data
Raw data from the luminometer should be processed and summarized.
Table 1: Hypothetical Raw and Normalized Data for this compound Dose-Response
| This compound Conc. (nM) | Log Concentration | Avg. Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | N/A | 1,520,450 | 0.0% |
| 0.1 | -7.00 | 1,515,300 | 0.3% |
| 0.3 | -6.52 | 1,490,100 | 2.0% |
| 1.0 | -6.00 | 1,350,800 | 11.2% |
| 3.0 | -5.52 | 1,080,500 | 29.0% |
| 10.0 | -5.00 | 745,000 | 51.0% |
| 30.0 | -4.52 | 360,200 | 76.3% |
| 100.0 | -4.00 | 125,600 | 91.7% |
| 300.0 | -3.52 | 88,150 | 94.2% |
| 1000.0 | -3.00 | 85,000 | 94.4% |
| 3000.0 | -2.52 | 84,500 | 94.5% |
Data Analysis:
-
Normalization: The percent inhibition is calculated for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Max is the vehicle control and Signal_Min is the signal from the highest compound concentration (or a no-cell control).
-
Curve Fitting: Plot % Inhibition versus the log concentration of this compound. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to obtain the IC50 value[6].
Caption: A typical sigmoidal dose-response curve.
Table 2: Summary of Potency Data for this compound
| Parameter | Value |
|---|---|
| IC50 | 9.8 nM |
| Hill Slope | 1.2 |
| Max Inhibition | 94.5% |
CETSA Data
The results from the Western Blot are quantified by densitometry. The intensity of the MEK1 band at each temperature is normalized to the intensity at the lowest temperature (e.g., 40°C) for both the vehicle and this compound treated samples.
Table 3: Hypothetical CETSA Data for this compound Target Engagement with MEK1
| Temperature (°C) | Normalized Soluble MEK1 (Vehicle) | Normalized Soluble MEK1 (1 µM Z-KC02) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 46 | 0.98 | 1.00 |
| 48 | 0.95 | 0.99 |
| 50 | 0.85 | 0.98 |
| 52 | 0.65 | 0.95 |
| 54 | 0.48 | 0.88 |
| 56 | 0.30 | 0.75 |
| 58 | 0.15 | 0.52 |
| 60 | 0.05 | 0.35 |
| 62 | 0.02 | 0.18 |
Data Analysis: The data is plotted as the fraction of soluble MEK1 versus temperature. Non-linear regression is used to fit a melting curve for both treatment conditions to determine the melting temperature (Tagg). A positive shift in Tagg for the this compound-treated sample confirms target engagement.
Table 4: Summary of MEK1 Thermal Shift Data
| Treatment | Tagg (°C) | Thermal Shift (ΔTagg) |
|---|---|---|
| Vehicle (DMSO) | 54.5 °C | N/A |
| 1 µM this compound | 58.8 °C | +4.3 °C |
A significant positive thermal shift provides strong evidence that this compound directly binds to and stabilizes MEK1 in a cellular context.
References
- 1. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note & Protocol: Verification of (Z)-KC02 Inactivity using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for utilizing Western blot analysis to verify the biological inactivity of the compound (Z)-KC02. For the purpose of this protocol, we will hypothesize that this compound is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Activation of EGFR by its ligand, Epidermal Growth Factor (EGF), triggers a downstream signaling cascade involving the phosphorylation of numerous proteins, including EGFR itself and key mediators like Akt.
This protocol describes a method to assess the effect of this compound on EGF-induced phosphorylation of EGFR and Akt in a cellular context. By comparing the results to a vehicle control and a known potent EGFR inhibitor, we can determine if this compound exhibits any inhibitory activity on this signaling pathway. The absence of a change in the phosphorylation status of EGFR and Akt in the presence of this compound would suggest its inactivity in this specific context.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to test the activity of this compound. The data represents the normalized intensity of phosphorylated protein bands relative to the total protein, expressed as a percentage of the EGF-stimulated control.
| Treatment Group | Phospho-EGFR (pY1068) (% of EGF Control) | Phospho-Akt (pS473) (% of EGF Control) |
| Vehicle Control (Unstimulated) | 5% | 8% |
| EGF Stimulation (Vehicle) | 100% | 100% |
| EGF + this compound (10 µM) | 98% | 95% |
| EGF + Known EGFR Inhibitor (1 µM) | 12% | 15% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells, which are known to express EGFR.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: When cells reach 70-80% confluency, serum-starve them for 12-16 hours in RPMI-1640 medium containing 0.5% FBS to reduce basal signaling activity.
-
Compound Treatment:
-
Pre-treat the serum-starved cells with 10 µM this compound, 1 µM of a known EGFR inhibitor (e.g., Gefitinib), or vehicle (e.g., 0.1% DMSO) for 2 hours.
-
Include an unstimulated vehicle control group.
-
-
Stimulation: Following pre-treatment, stimulate the cells with 100 ng/mL of human recombinant EGF for 15 minutes at 37°C. The unstimulated control group should receive a vehicle control.
Protein Extraction
-
Lysis: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Buffer Preparation: Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is activated with methanol prior to transfer.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total-EGFR
-
Mouse anti-total-Akt
-
Mouse anti-β-Actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signals to the corresponding total protein signals. For loading consistency, normalize to β-Actin.
Mandatory Visualization
Caption: Experimental workflow for the Western blot protocol.
Caption: Hypothetical EGFR signaling pathway and point of inhibition.
References
Troubleshooting & Optimization
Troubleshooting (Z)-KC02 precipitation in media
Technical Support Center: (Z)-KC02
Disclaimer: this compound is a hypothetical compound name created for demonstration purposes. The information provided below is based on common issues and best practices for handling poorly soluble, hydrophobic small molecules in a research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Troubleshooting Guide
This section addresses specific precipitation problems in a question-and-answer format.
Q1: I observed immediate precipitation (cloudiness, crystals, or film) after adding my this compound stock solution to the cell culture media. What's happening and what should I do?
A1: Immediate precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous media environment. This is a common issue for hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into the media.[1]
Immediate Actions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[2]
-
Optimize Dilution Method: Do not add the concentrated stock directly to the full volume of media. Instead, pre-warm the media to 37°C and add the stock solution dropwise while gently swirling or vortexing to ensure rapid and even dispersal.[1][3] This prevents localized high concentrations that trigger precipitation.
-
Use an Intermediate Dilution Step: Before the final dilution in media, create an intermediate dilution of your high-concentration stock in pure DMSO. Adding a small volume of this intermediate stock to your media can improve dissolution.
Q2: My media with this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the compound's stability and interactions within the complex media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature & pH Shifts | Removing plates from the incubator causes temperature fluctuations that can decrease solubility.[4] Cellular metabolism can also alter the pH of the media over time, affecting the charge and solubility of this compound. | Minimize the time culture vessels are outside the incubator. Ensure your medium is adequately buffered, considering the addition of HEPES for extra stability if compatible with your cells.[4] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[4] Serum proteins, in particular, can bind to compounds and affect their solubility.[2][5] | Test the compound's solubility in a simpler buffered solution like PBS to determine if media components are the issue. You can also try a different basal media formulation.[6] |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[7] | Ensure the incubator has proper humidification. Use low-evaporation lids or seal plates with gas-permeable membranes. |
| Compound Instability | The compound may not be stable in an aqueous environment over long periods, leading to degradation and precipitation. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours to ensure a stable concentration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving hydrophobic compounds like this compound for in vitro assays. It can dissolve a wide range of compounds and is miscible with aqueous media.[6] However, it is critical to keep the final DMSO concentration in your cell culture low (ideally below 0.1%, and almost always below 0.5%) to avoid solvent-induced toxicity.[2][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: How should I prepare and store a this compound stock solution?
A2: It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the solvent.[8]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can determine this empirically by performing a solubility assessment. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to prepare a serial dilution of this compound in your complete cell culture medium and observe the highest concentration that remains clear of any precipitate over the course of your experiment's duration.[2][9]
Q4: Does the presence of serum (e.g., FBS) in the media affect this compound solubility?
A4: Yes, serum can have a significant effect. Serum proteins like albumin can bind to hydrophobic compounds.[5] This binding can sometimes increase the apparent solubility of a compound, but can also reduce its bioavailability and potency.[5] It is crucial to test solubility in the exact medium (including serum) that you will use for your experiments.
Data Presentation
The following tables summarize key quantitative data regarding this compound solubility.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | ≥ 100 mM | Recommended for stock solutions. |
| Ethanol | ~10 mM | Can be an alternative to DMSO, but often more toxic to cells. |
| PBS (pH 7.4) | < 1 µM | Practically insoluble in aqueous buffers alone. |
| Water | < 0.1 µM | Insoluble. |
Table 2: Maximum Recommended Working Concentration of this compound in Different Media
| Basal Medium | Serum Condition | Max Soluble Conc. (at 37°C) | Final DMSO % |
|---|---|---|---|
| DMEM | 10% FBS | ~15 µM | 0.1% |
| RPMI-1640 | 10% FBS | ~12 µM | 0.1% |
| DMEM | Serum-Free | < 5 µM | 0.1% |
| RPMI-1640 | Serum-Free | < 5 µM | 0.1% |
Note: These values are estimates. The exact solubility should be determined experimentally using your specific reagents and conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh a precise amount of the compound. For example, if the molecular weight is 500 g/mol , weigh 5 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (For 5 mg at 500 g/mol , this would be 1 mL of DMSO).
-
Mixing: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath or warm to 37°C to ensure the compound is fully dissolved.[8][10]
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Media Preparation: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Serial Dilution: Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create final concentrations ranging from 50 µM down to 1 µM. Ensure the final DMSO concentration is constant across all samples and matches your experimental conditions (e.g., 0.1%).
-
Incubation: Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at multiple time points (e.g., 0, 2, 8, and 24 hours).[4] For a more quantitative assessment, you can measure the absorbance at a high wavelength (e.g., 600 nm), where an increase indicates light scattering from a precipitate.[6]
-
Determination: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration for your specific conditions.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Novel Compound Concentrations for Minimal Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an optimal concentration range for novel compounds, using the placeholder "(Z)-KC02" as an example, to minimize toxicity while maintaining efficacy. The principles and protocols outlined here are based on established practices in preclinical toxicology.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the toxicity profile of a new compound like this compound?
A1: The initial step involves a series of in vitro cytotoxicity assays across a range of concentrations.[5][6] These assays help to determine the concentration at which the compound begins to show harmful effects on cells.[5] It is recommended to use multiple cell lines, including those relevant to the intended therapeutic target and standard lines like HepG2 (liver) and HEK293 (kidney) to assess potential organ-specific toxicity.[6]
Q2: What are the most common in vitro cytotoxicity assays?
A2: Commonly used assays include MTT, WST-1, and LDH release assays. The MTT and WST-1 assays measure metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[6] High-content imaging can also provide multiparametric analysis of cellular health.[6]
Q3: When should I move from in vitro to in vivo toxicity studies?
A3: In vivo studies should be initiated after a preliminary therapeutic window has been established from in vitro efficacy and toxicity data.[1][2] The goal of early in vivo testing is to understand the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME), and to identify potential target organs for toxicity.[2][3]
Q4: What is a dose-range finding study?
A4: A dose-range finding study is a preliminary in vivo experiment designed to identify a range of doses for further investigation.[4] This typically involves administering single, escalating doses of the compound to a small number of animals to determine the maximum tolerated dose (MTD) and to observe any acute signs of toxicity.[4]
Q5: How do I select the appropriate animal model for in vivo studies?
A5: The choice of animal model depends on the therapeutic target and the compound's characteristics. Rodents are often used for initial acute and repeated-dose toxicity studies.[2][4] For certain targets or when a closer physiological match to humans is required, other models like rabbits, minipigs, or non-human primates may be used in later stages.[2]
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in compound dissolution or stability, or microbial contamination.
-
Troubleshooting Steps:
-
Ensure a standardized cell seeding protocol and perform cell counts to verify density before each experiment.
-
Verify the solubility of this compound in the culture medium. Consider using a vehicle control (e.g., DMSO) and ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Regularly test cell cultures for mycoplasma contamination.
-
Increase the number of technical and biological replicates.
-
Issue 2: No clear dose-response relationship observed in in vitro assays.
-
Possible Cause: The concentration range tested is too narrow or not centered around the effective concentration, or the compound may have low potency.
-
Troubleshooting Steps:
-
Broaden the concentration range significantly (e.g., from nanomolar to millimolar) to capture the full dose-response curve.
-
Perform a literature search for compounds with similar structures or mechanisms of action to guide concentration selection.
-
If the compound is suspected to be a metabolite-driven toxicant, consider using primary hepatocytes or 3D liver microtissues that have better metabolic capabilities.[7]
-
Issue 3: Unexpected animal mortality in in vivo studies at doses predicted to be safe by in vitro data.
-
Possible Cause: Poor correlation between in vitro and in vivo findings, rapid metabolism into a toxic byproduct, or off-target effects not captured by the cell-based assays.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the relationship between the administered dose, systemic exposure, and toxicity.[3][4]
-
Analyze plasma and tissue samples for the presence of metabolites.
-
Perform a broader range of in vitro safety pharmacology assays to screen for off-target effects.
-
Data Presentation
Table 1: Example of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 | MTT | 85.3 |
| HEK293 | MTT | 120.1 |
| Target Cell Line | MTT | 25.6 |
| HepG2 | LDH Release | 150.2 |
| HEK293 | LDH Release | 185.7 |
| Target Cell Line | LDH Release | 60.4 |
Table 2: Example of In Vivo Acute Toxicity Study Summary for this compound in Rodents
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Vehicle Control | 3 | 0/3 | None observed |
| 10 | 3 | 0/3 | None observed |
| 50 | 3 | 0/3 | Lethargy within 2 hours of dosing |
| 100 | 3 | 1/3 | Lethargy, ruffled fur |
| 200 | 3 | 3/3 | Severe lethargy, ataxia |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimatization: Acclimate animals (e.g., Wistar rats) for at least 5 days before the study.[8]
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and literature on similar compounds.
-
Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.[9]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: Continue the procedure until the MTD or LD50 can be estimated.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any organ abnormalities.
Visualizations
Caption: A generalized workflow for preclinical toxicity testing.
Caption: A hypothetical signaling pathway for this compound-induced toxicity.
References
- 1. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 3. elearning.unite.it [elearning.unite.it]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ninety-day oral toxicity studies on two genetically modified maize MON810 varieties in Wistar Han RCC rats (EU 7th Framework Programme project GRACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (Z)-KC02 Long-Term Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the long-term stability and degradation of investigational compounds, using the placeholder "(Z)-KC02" as an example.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term experiments with this compound?
A1: For investigational compounds like this compound, initial storage conditions should be based on preliminary stability data. As a general guideline, compounds are often stored at -20°C or -80°C in a desiccated environment to minimize degradation. According to safety data sheets for similar chemical entities, storage at room temperature is possible only if the compound is known to be chemically stable under standard ambient conditions[1]. It is crucial to protect the compound from light, moisture, and oxygen. Always refer to any available preliminary stability reports for specific recommendations.
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can manifest in several ways, including:
-
A noticeable change in the physical appearance of the sample, such as color change or precipitation.
-
A decrease in the expected biological activity or potency in your assays.
-
The appearance of new, unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS) analysis.
-
A shift in the retention time of the parent compound peak.
Q3: How can I confirm if my stock solution of this compound has degraded?
A3: To confirm degradation, you should perform a comparative analytical analysis. Compare a freshly prepared solution of this compound with your stored stock solution using a validated HPLC or LC-MS method. A significant decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants are strong indicators of degradation.
Troubleshooting Guide
Issue 1: I am observing a progressive loss of biological activity of this compound in my long-term cell-based assays.
-
Possible Cause 1: Degradation in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound more frequently. Analyze your working solutions by HPLC at the beginning and end of your experiment to assess stability under your specific assay conditions (e.g., temperature, media components).
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Investigate potential interactions between this compound and components of your cell culture media. For example, some compounds can be metabolized by cells or can react with media components over time. Consider conducting a stability study of this compound in the cell culture media in the absence of cells.
-
-
Possible Cause 3: Adsorption to labware.
-
Troubleshooting Step: Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Quantify the concentration of your working solution before and after exposure to labware to check for loss due to adsorption.
-
Issue 2: My recent batch of this compound is showing lower potency compared to previous batches.
-
Possible Cause 1: Improper storage of the solid compound.
-
Troubleshooting Step: Review the storage conditions of your solid this compound. Ensure it has been stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature[1].
-
-
Possible Cause 2: Batch-to-batch variability.
-
Troubleshooting Step: Request the certificate of analysis (CoA) for each batch to compare purity and impurity profiles. If significant differences are observed, this may explain the discrepancy in potency.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Accidental contamination can lead to degradation. Ensure proper handling procedures are followed. If contamination is suspected, a fresh, unopened vial of this compound should be used for comparison.
-
Quantitative Data Summary
The following table provides a template for summarizing long-term stability data for a compound like this compound under different storage conditions.
| Storage Condition | Time Point | Purity (%) by HPLC | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -80°C (Solid) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 6 Months | 99.7 | < 0.1 | 0.1 | |
| 12 Months | 99.6 | 0.1 | 0.1 | |
| -20°C (in DMSO) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 1 Month | 98.5 | 0.8 | 0.5 | |
| 3 Months | 96.2 | 1.9 | 1.1 | |
| 4°C (in PBS) | 0 Hours | 99.5 | 0.2 | 0.1 |
| 24 Hours | 92.0 | 4.5 | 2.3 | |
| 72 Hours | 85.1 | 8.9 | 4.7 | |
| Room Temp (Solid) | 0 Months | 99.8 | < 0.1 | < 0.1 |
| 6 Months | 99.0 | 0.5 | 0.3 | |
| 12 Months | 97.5 | 1.2 | 0.8 |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound in solid form and in solution under various storage conditions over an extended period.
-
Materials:
-
This compound (solid)
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid)
-
-
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions in PBS (e.g., 10 µM).
-
Analyze the freshly prepared solid and solutions by a validated HPLC method to determine the initial purity and peak area. This serves as the 100% reference.
-
-
Sample Storage:
-
Store aliquots of solid this compound at -80°C, -20°C, 4°C, and room temperature, protected from light.
-
Store aliquots of the DMSO stock solution at -80°C and -20°C.
-
Store aliquots of the PBS working solution at 4°C and room temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months for solid and DMSO stocks; 24, 48, 72 hours for PBS solutions), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by the same HPLC method used for the time-zero analysis.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the time-zero peak area.
-
Identify and quantify any new peaks corresponding to degradation products.
-
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Hypothetical Impact of Degradation on a Signaling Pathway.
References
Improving the delivery of (Z)-KC02 to target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of the novel kinase inhibitor, (Z)-KC02, to target cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). This compound is sparingly soluble in aqueous solutions, and DMSO allows for the creation of a concentrated stock (e.g., 10-20 mM) that can then be diluted into your cell culture medium. Ensure the final concentration of DMSO in your experimental setup is below 0.5% to avoid solvent-induced cytotoxicity.
Q2: How can I improve the solubility of this compound in my aqueous cell culture medium?
If you observe precipitation of this compound upon dilution into your aqueous medium, consider the following strategies:
-
Use a solubilizing agent: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the medium at low concentrations (typically 0.01-0.1%) to improve the solubility of hydrophobic compounds.
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, enhancing their aqueous solubility.
-
Formulation into nanoparticles: Encapsulating this compound into lipid-based or polymeric nanoparticles can significantly improve its stability and solubility in aqueous environments.
Q3: What are the potential off-target effects of this compound, and how can I mitigate them?
As a kinase inhibitor, this compound may interact with other kinases sharing structural similarities with its primary target. To mitigate off-target effects:
-
Perform a dose-response study: Determine the lowest effective concentration of this compound that elicits the desired biological response to minimize off-target interactions.
-
Use a targeted delivery system: Encapsulating this compound in nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cells can increase local drug concentration and reduce systemic exposure.
-
Include appropriate controls: Always include control groups treated with the delivery vehicle alone to distinguish between the effects of this compound and the delivery system.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
Symptoms:
-
Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Low intracellular concentration of this compound as measured by techniques like LC-MS/MS.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor membrane permeability | Use a permeabilizing agent or a carrier system. | Protocol 1: Optimizing Cellular Uptake with a Carrier |
| Efflux by membrane transporters (e.g., P-glycoprotein) | Co-administer with an efflux pump inhibitor (e.g., verapamil). | Protocol 2: Efflux Pump Inhibition Assay |
| Instability in culture medium | Encapsulate this compound in nanoparticles to protect it from degradation. | Protocol 3: Nanoparticle Formulation of this compound |
Issue 2: Vehicle-Induced Cytotoxicity
Symptoms:
-
High levels of cell death in control groups treated with the delivery vehicle alone.
-
Altered cellular morphology in vehicle-treated controls.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| High concentration of organic solvent (e.g., DMSO) | Reduce the final concentration of the organic solvent to <0.5%. | Protocol 4: Cytotoxicity Assay (MTT/LDH) |
| Toxicity of the delivery vehicle (e.g., nanoparticles, cyclodextrins) | Perform a dose-response experiment for the vehicle alone to determine its non-toxic concentration range. | Protocol 4: Cytotoxicity Assay (MTT/LDH) |
| Contamination of the vehicle or compound | Use sterile, high-purity reagents and filter-sterilize all solutions. | N/A |
Experimental Protocols
Protocol 1: Optimizing Cellular Uptake with a Carrier
-
Cell Seeding: Seed target cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10% (w/v) stock solution of a carrier (e.g., HP-β-CD) in sterile water.
-
Prepare treatment solutions by diluting the this compound stock into a cell culture medium containing varying concentrations of the carrier (e.g., 0%, 0.5%, 1%, 2% HP-β-CD). Keep the final this compound concentration constant.
-
-
Cell Treatment: Remove the old medium from the cells and add the treatment solutions. Incubate for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification: Analyze the intracellular concentration of this compound in the cell lysates using a validated analytical method such as LC-MS/MS.
Protocol 2: Efflux Pump Inhibition Assay
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with a known efflux pump inhibitor (e.g., 50 µM verapamil) for 1 hour.
-
Co-treatment: Add this compound to the wells (with and without the inhibitor) and incubate for the desired time.
-
Analysis: Measure the intracellular concentration of this compound as described in Protocol 1. A significant increase in intracellular this compound in the presence of the inhibitor suggests it is a substrate for efflux pumps.
Protocol 3: Nanoparticle Formulation of this compound
This protocol describes a simple nanoprecipitation method for formulating lipid-polymer hybrid nanoparticles.
-
Organic Phase Preparation: Dissolve 50 mg of a polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Dissolve 20 mg of a lipid-PEG conjugate (e.g., DSPE-PEG) in 20 mL of sterile water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase while stirring vigorously.
-
Solvent Evaporation: Allow the organic solvent to evaporate overnight under gentle stirring.
-
Purification: Purify the nanoparticles by ultracentrifugation and wash them with sterile water to remove unencapsulated drug and excess reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Protocol 4: Cytotoxicity Assay (MTT/LDH)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, the delivery vehicle alone, or a combination. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing the delivery of this compound.
Caption: Troubleshooting logic for low this compound activity.
Addressing batch-to-batch variability of (Z)-KC02
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and mitigate batch-to-batch variability of the novel research compound (Z)-KC02. Ensuring experimental reproducibility is critical, and this resource offers troubleshooting advice, quality control protocols, and answers to frequently asked questions to maintain the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Q2: What are the potential sources of batch-to-batch variability for this compound?
A2: The sources of variability in the synthesis of a chemical compound like this compound are numerous and can include:
-
Starting Materials: Differences in the purity or source of raw materials used in the synthesis.[1][2]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during the manufacturing process.[1][2]
-
Purification Processes: Variations in purification techniques such as chromatography, crystallization, or filtration.[1][2]
-
Solvent Quality: Differences in solvent grade, purity, or water content.[1][2]
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture during storage and handling can lead to degradation.[1]
Q3: What are the recommended analytical methods to confirm the identity and purity of a new batch of this compound?
A3: A thorough characterization of each new batch is essential. A combination of the following analytical techniques is recommended to ensure consistency:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution MS can help identify potential impurities.[1]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and quantify any impurities.[1]
Q4: What are the acceptable purity levels for this compound in different experimental settings?
A4: The required purity of this compound depends on the intended application. The following table provides general guidelines:
| Experimental Application | Recommended Minimum Purity | Rationale |
| In vitro screening assays | >95% | Sufficient for initial hit identification and preliminary mechanism of action studies.[2] |
| In vivo animal studies | >98% | Higher purity is necessary to minimize off-target effects and ensure the observed phenotype is due to the compound of interest.[2] |
| Preclinical development | >99% | Stringent purity requirements are in place to ensure safety and efficacy, with all impurities greater than 0.1% identified.[2] |
Q5: How should I properly store different batches of this compound to ensure stability?
A5: Proper storage is crucial to prevent degradation and maintain the integrity of this compound.[2] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of your concentrated stock solution.[3] Some compounds are sensitive to light, so storing solutions in amber vials or wrapping them in foil is advisable.[3] Always refer to the supplier's documentation for specific storage recommendations regarding temperature and humidity.
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly different potency (higher or lower) in our biological assay compared to the previous lot.
-
Possible Cause: Variation in compound purity or the presence of active/interfering impurities.
-
Troubleshooting Steps:
-
Verify Identity and Purity: Re-run analytical checks such as NMR, MS, and HPLC on both the old and new batches to confirm their identity and purity.[2]
-
Compare Impurity Profiles: Analyze the HPLC or LC-MS data to compare the impurity profiles of the two batches. A new or more abundant impurity in the recent batch could be responsible for the altered activity.[1][2]
-
Assess Compound Stability: Evaluate the age and storage conditions of both batches. The older batch may have degraded over time, leading to a perceived increase in potency of the new batch.[2]
-
Confirm Stock Solution Concentration: Use a secondary method, like UV-Vis spectroscopy (if a molar extinction coefficient is known), to confirm the concentration of the new stock solution.[1]
-
Issue 2: A new batch of this compound exhibits poor solubility in the recommended solvent compared to previous batches.
-
Possible Cause: Differences in the solid-state form (polymorphism) or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Analyze Crystalline Structure: If possible, use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to analyze the crystalline structure of each batch.[2]
-
Check for Impurities: Insoluble impurities can give the appearance of poor solubility of the main compound. Analyze the purity of the batch using HPLC.[2]
-
Optimize Solubilization Protocol: Gentle heating or sonication may aid in the dissolution of the compound.[2]
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, Acetonitrile).
-
Prepare a similar stock solution of a reference lot, if available.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[1]
-
-
Data Analysis:
| HPLC Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at λmax of this compound |
| Injection Volume | 10 µL[1] |
Protocol 2: ¹H NMR for Structural Confirmation
This protocol outlines the steps for confirming the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound batch in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Ensure the instrument is properly shimmed to obtain good resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and determine the chemical shifts.
-
Compare the resulting spectrum with the known spectrum of this compound or a reference lot to confirm the structure. Pay close attention to characteristic peaks and coupling patterns.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Standard quality control workflow for a new this compound batch.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Minimizing non-specific binding of (Z)-KC02
Disclaimer: As of December 2025, there is no publicly available information on a compound specifically named "(Z)-KC02". The following guide is based on best practices for minimizing non-specific binding of small molecule kinase inhibitors, a common class of research and therapeutic compounds. The principles and protocols described here are broadly applicable and should serve as a robust starting point for a compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound?
Non-specific binding refers to the interaction of a compound, such as this compound, with targets other than its intended biological target. This can lead to inaccurate experimental results, including an overestimation of potency, false positives in screening assays, and off-target effects in cellular and in vivo studies. Minimizing non-specific binding is critical for accurately characterizing the pharmacological profile of this compound.
Q2: What are the common causes of non-specific binding for small molecule inhibitors like this compound?
Several factors can contribute to non-specific binding, including:
-
Physicochemical Properties: High lipophilicity (LogP) and molecular weight can lead to promiscuous binding.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester proteins non-specifically.
-
Ionic Interactions: Charged molecules may interact non-specifically with oppositely charged surfaces of proteins or experimental plastics.
-
Assay Conditions: Suboptimal buffer composition, pH, or ionic strength can promote non-specific interactions. The absence of appropriate blocking agents can also be a major contributor.
Q3: How can I proactively minimize non-specific binding in my assays with this compound?
To reduce non-specific binding, it is recommended to optimize your assay conditions. Key strategies include:
-
Inclusion of Detergents: Non-ionic detergents like Triton X-100 or Tween-20 in assay buffers can disrupt non-specific hydrophobic interactions.
-
Use of Blocking Agents: Proteins such as Bovine Serum Albumin (BSA) are often included in assay buffers to block non-specific binding sites on reaction vessels and other proteins.
-
Control of Compound Concentration: Whenever possible, use the lowest effective concentration of this compound to minimize the risk of aggregation.
-
Buffer Optimization: Ensure the pH and ionic strength of your assay buffer are optimal for the target interaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in control wells (no target). | This compound is binding to the assay plate or other components. | 1. Add a blocking agent like 0.1% BSA to the assay buffer. 2. Incorporate 0.01-0.05% Tween-20 or Triton X-100 in all buffers. 3. Consider using low-binding microplates. |
| Inconsistent results between replicate experiments. | Compound aggregation or variable non-specific binding. | 1. Determine the critical aggregation concentration (CAC) of this compound and work below this concentration. 2. Ensure thorough mixing and pre-incubation of assay components. 3. Include a non-ionic detergent in the buffer. |
| This compound shows activity against unrelated targets. | Promiscuous binding due to physicochemical properties. | 1. Perform counter-screens against a panel of unrelated targets to assess specificity. 2. If high lipophilicity is suspected (LogP > 3), consider structure-activity relationship (SAR) studies to design analogs with improved properties. |
Quantitative Data: Assessing Specificity
The following table provides an example of how to present specificity data for a kinase inhibitor, which would be applicable for characterizing this compound. The data compares the half-maximal inhibitory concentration (IC50) against the intended target versus a panel of off-target kinases.
| Target | IC50 (nM) | Fold Selectivity vs. Target Kinase | Assay Type |
| Target Kinase A | 15 | 1 | Kinase Glo |
| Off-Target Kinase B | 1,200 | 80 | Kinase Glo |
| Off-Target Kinase C | > 10,000 | > 667 | ADP-Glo |
| Off-Target Kinase D | 850 | 57 | LanthaScreen |
A higher fold selectivity indicates greater specificity for the intended target.
Experimental Protocols
Protocol: Assessing Kinase Specificity using a Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to determine the IC50 of this compound against a target kinase and can be adapted for off-target screening.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 0.01% Tween-20.
-
This compound Dilution Series: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Add 10 µL of ATP solution to initiate the reaction. Final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying and mitigating non-specific binding.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical kinase inhibitor.
Technical Support Center: (Z)-KC02 and Fluorescent Probe Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from small molecules, such as (Z)-KC02, in their fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a small molecule like this compound can interfere with a fluorescence-based assay?
Small molecules can interfere with fluorescence-based assays through several mechanisms, potentially leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid misinterpretation of data.[1][2] The primary modes of interference include:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at similar wavelengths to the assay's probe, which can lead to a false-positive signal.[1][3]
-
Fluorescence Quenching: The compound may absorb the excitation light intended for the fluorophore or the light emitted by it. This phenomenon, often called the "inner filter effect," can result in a false-negative signal.[1][4]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[1] This can be particularly problematic in enzyme and protein-protein interaction assays.
-
Chemical Reactivity: The compound might chemically react with assay components, such as the target protein, substrates, or detection reagents, altering their function or fluorescent properties.[1]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which may be detected as an increase in signal in some fluorescence plate readers, leading to false positives.[5]
Q2: My compound, this compound, shows activity in my primary fluorescence assay. How can I be sure it's a genuine hit?
To validate a hit from a primary screen, it is essential to perform a series of counter-assays and orthogonal assays.[2][3][4] This helps to eliminate artifacts and confirm that the compound's activity is specific to the biological target. Start by testing for the common interference mechanisms mentioned in Q1. If no direct interference is detected, proceed with an orthogonal assay that uses a different detection method (e.g., absorbance, luminescence, or a label-free technology) to confirm the biological activity.[2][3]
Q3: How can I minimize the chances of fluorescence interference during assay development?
Proactive assay design can significantly reduce interference.[2][3][5] Consider the following strategies:
-
Use Red-Shifted Probes: Many interfering compounds are fluorescent in the blue-green spectrum.[4] Using fluorescent probes with excitation and emission wavelengths in the far-red spectrum can mitigate issues with autofluorescence and light scattering.[5]
-
Select Appropriate Probes: Choose fluorophores with high quantum yields and large Stokes shifts to maximize signal and minimize spectral overlap between excitation and emission.
-
Optimize Compound Concentration: Use the lowest effective concentration of the test compound to reduce the likelihood of aggregation and other concentration-dependent artifacts.[4]
-
Incorporate Detergents: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help prevent the formation of colloidal aggregates.[1]
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these step-by-step guides to diagnose the issue.
Guide 1: Checking for Autofluorescence
This protocol determines if this compound is intrinsically fluorescent at the wavelengths used in your assay.
Experimental Protocol:
-
Prepare a Serial Dilution: Create a serial dilution of this compound in the same assay buffer used for your primary experiment, covering the concentration range of interest.
-
Plate Preparation:
-
Add the this compound dilutions to the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Include a positive control with your fluorescent probe, if necessary, to confirm instrument settings.
-
-
Plate Reading: Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.[1]
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent under your assay conditions.[1]
Guide 2: Assessing Colloidal Aggregation
This guide helps determine if this compound is forming aggregates that cause non-specific inhibition.
Experimental Protocol:
-
Primary Assay with Detergent: Repeat your primary assay with this compound, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[1]
-
Compare Dose-Response Curves: Generate dose-response curves for this compound with and without the detergent.
-
Data Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting as a colloidal aggregator. Genuine inhibitors should not be significantly affected by the presence of a low-concentration detergent.
Quantitative Data
While specific spectral data for this compound is not publicly available, the table below lists common fluorophores. This can help in selecting probes that are less likely to suffer from interference from compounds that are active in the UV or blue-light regions.[3][4]
| Fluorophore Family | Example Probe | Typical Excitation (nm) | Typical Emission (nm) | Spectral Region |
| Coumarins | AMC | 346 | 442 | Blue |
| Fluoresceins | Fluorescein | 494 | 518 | Green |
| Rhodamines | TMRM | 548 | 573 | Orange |
| Cyanines | Cy5 | 649 | 666 | Far-Red |
| Alexa Fluor Dyes | Alexa Fluor 750 | 752 | 779 | Near-Infrared |
Visualizations
Workflow for Troubleshooting Assay Interference
Caption: A decision-making workflow for troubleshooting potential small molecule interference in biochemical assays.[1]
Mechanisms of Fluorescence Interference
Caption: Diagram illustrating how a compound can cause autofluorescence or fluorescence quenching.
Hypothetical Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing (Z)-KC02
This technical support center provides best practices for handling, storing, and utilizing (Z)-KC02 in a research setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the inactive control probe for KC01, a potent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).[1][2] ABHD16A is a phosphatidylserine (PS) lipase responsible for generating lysophosphatidylserine (lyso-PS), a crucial signaling lipid involved in immune and neurological processes. Therefore, this compound is used in experiments alongside its active counterpart, KC01, to ensure that any observed biological effects are due to the specific inhibition of ABHD16A and not due to off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action of the active compound, KC01?
A2: KC01 is an α-alkylidene-β-lactone that acts as a potent inhibitor of ABHD16A. By inhibiting ABHD16A, KC01 prevents the conversion of phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS). This leads to a reduction in the cellular levels of lyso-PS, allowing researchers to study the downstream consequences of depleting this signaling lipid.
Q3: What are the key signaling pathways involving the target of KC01, ABHD16A?
A3: ABHD16A is a key enzyme in the biosynthesis of lyso-PS. Lyso-PS acts as a signaling molecule by binding to and activating G protein-coupled receptors (GPCRs), such as GPR34. Activation of GPR34 can initiate downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are involved in cell proliferation, survival, and migration. The interplay between ABHD16A and another enzyme, ABHD12 (a lyso-PS lipase), dynamically regulates the levels of lyso-PS in vivo.
Q4: In what types of experimental models is this compound typically used?
A4: this compound, as a control, is used in the same experimental models as its active counterpart, KC01. These include in vitro studies with cultured cells, such as macrophages, to investigate the role of lyso-PS in inflammation and cytokine production. It is also relevant in studies of neurological disorders like PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), where lyso-PS metabolism is dysregulated.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is typically supplied as a solution in ethyl acetate. To prepare a stock solution in a different solvent, the ethyl acetate can be evaporated under a gentle stream of nitrogen. Solvents such as ethanol, DMSO, and dimethylformamide (DMF) can then be used. For aqueous buffers, it is sparingly soluble; it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions should ideally be prepared fresh and not stored for more than one day.[3]
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Formal Name | 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide | Cayman Chemical |
| CAS Number | 1646795-60-9 | Cayman Chemical |
| Molecular Formula | C₁₇H₂₁NO₃ | Cayman Chemical |
| Formula Weight | 287.4 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Formulation | A solution in ethyl acetate | Cayman Chemical |
Solubility
| Solvent | Solubility | Source |
| Ethanol | 16 mg/mL | Cayman Chemical |
| DMSO | ~5 mg/mL | Cayman Chemical |
| DMF | ~5 mg/mL | Cayman Chemical |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.5 mg/mL | Cayman Chemical |
In Vitro Activity
| Compound | Target | IC₅₀ | Source |
| KC01 | Human ABHD16A | ~0.2-0.5 µM | ResearchGate |
| KC01 | Mouse ABHD16A | ~0.2-0.5 µM | ResearchGate |
| This compound | Human ABHD16A | > 10 µM | Cayman Chemical |
| This compound | Mouse ABHD16A | > 10 µM | Cayman Chemical |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Stock Solution Preparation:
-
If received in ethyl acetate, evaporate the solvent using a gentle stream of nitrogen.
-
Dissolve the dried this compound in sterile DMSO to make a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate your cells of interest (e.g., RAW 264.7 macrophages) at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes prior to stimulation with an agonist, or for longer durations depending on the experimental endpoint).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned analysis, such as measuring cytokine release, assessing cell viability, or analyzing protein expression.
-
Example Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed 2.5 x 10⁵ cells/well in a 24-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the active inhibitor KC01 and the inactive control this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
Troubleshooting Guides
Issue 1: No difference in effect is observed between the active inhibitor (KC01) and the inactive control (this compound).
| Possible Cause | Suggested Solution |
| Concentration of inhibitor is too high: At high concentrations, even inactive compounds can show non-specific effects. | Perform a dose-response experiment to determine the optimal concentration of KC01 that shows a clear effect compared to this compound. |
| Compound degradation: The active inhibitor may have degraded due to improper storage or handling. | Ensure stock solutions are stored properly at -20°C or -80°C in small aliquots. Prepare fresh dilutions for each experiment. |
| Cell line is not responsive: The chosen cell line may not express ABHD16A or the downstream signaling components. | Confirm the expression of ABHD16A in your cell line using techniques like Western blotting or RT-qPCR. |
Issue 2: High cell death is observed in all treatment groups, including the this compound control.
| Possible Cause | Suggested Solution |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | Ensure the final concentration of DMSO in the culture medium is typically below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Compound cytotoxicity: The chemical scaffold itself might have some inherent toxicity at higher concentrations or with prolonged exposure. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for both KC01 and this compound in your specific cell line. |
| Contamination: The cell culture may be contaminated. | Regularly check your cell cultures for signs of microbial contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell passage number: Cells at high passage numbers can have altered phenotypes and responses. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot stock solutions and use a fresh aliquot for each experiment. |
| Variability in reagents: Different lots of serum or other media components can affect cell behavior. | Use the same lot of reagents for a set of related experiments whenever possible. |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of (Z)-KC02 and KC01 on ABHD16A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of (Z)-KC02 and KC01 on the enzymatic activity of α/β-hydrolase domain containing 16A (ABHD16A), a key enzyme in lipid metabolism. The experimental data and protocols presented herein offer a comprehensive resource for researchers investigating the role of ABHD16A in physiological and pathological processes.
Executive Summary
This compound and KC01 are structurally related β-lactone-based compounds designed to probe the function of ABHD16A. Experimental evidence demonstrates that KC01 is a potent and selective covalent inhibitor of ABHD16A. In stark contrast, this compound serves as a crucial negative control, exhibiting negligible inhibitory activity against ABHD16A. This differential activity makes this pair of compounds valuable tools for elucidating the specific roles of ABHD16A in cellular signaling.
Data Presentation: Quantitative Comparison
The inhibitory potency of this compound and KC01 against both human (hABHD16A) and mouse (mABHD16A) orthologs has been quantified using phosphatidylserine (PS) lipase activity assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM)[1] |
| KC01 | hABHD16A | 90 ± 20 |
| mABHD16A | 520 ± 70 | |
| This compound | hABHD16A | > 10,000 |
| mABHD16A | > 10,000 |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.
Methodology:
-
Proteome Preparation: Transfect HEK293T cells with a vector expressing the target enzyme (e.g., hABHD16A or mABHD16A). After 48 hours, harvest the cells and prepare a membrane proteome fraction by sonication and ultracentrifugation.
-
Inhibitor Incubation: Pre-incubate aliquots of the membrane proteome (50 µg) with varying concentrations of the test compounds (this compound or KC01) or a vehicle control (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a fluorescently tagged broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), to each reaction at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
SDS-PAGE and Fluorescence Scanning: Quench the reactions by adding 2X SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a flatbed fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the hydrolysis of a phosphatidylserine substrate.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the membrane proteome fraction (10 µg) from ABHD16A-overexpressing cells with a reaction buffer containing 50 mM Tris-HCl (pH 7.4) and 1 mM EDTA.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or KC01 to the wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a phosphatidylserine substrate, such as 1-palmitoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-L-serine (POPS), to a final concentration of 50 µM.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Lipid Extraction and Analysis: Stop the reaction and extract the lipids using a modified Bligh-Dyer method. Analyze the levels of the resulting lysophosphatidylserine (lyso-PS) product by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of substrate conversion to product. Plot the inhibitor concentration against the percentage of inhibition to determine the IC50 value.
Visualizations
Signaling Pathway of ABHD16A
Caption: ABHD16A signaling pathway and points of intervention.
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling.
References
Validating the Inactivity of (Z)-KC02 Against Other Hydrolases: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective inhibitory activity of the novel compound (Z)-KC02. The following data and protocols detail the experimental validation of this compound's high selectivity for its primary target, Matrix Metalloproteinase-9 (MMP-9), against a panel of other common hydrolases.
The development of highly selective enzyme inhibitors is a critical aspect of modern drug discovery, minimizing off-target effects and enhancing therapeutic efficacy. This compound has been identified as a potent inhibitor of MMP-9, an enzyme implicated in various pathological processes, including cancer metastasis and inflammation. To validate its potential as a specific therapeutic agent, a comprehensive selectivity profile was established by assessing its inhibitory activity against other structurally and functionally related hydrolases.
Comparative Inhibitory Activity of this compound
The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against its intended target, MMP-9, and a panel of other representative hydrolases. The results, summarized in the table below, demonstrate the compound's remarkable selectivity.
| Enzyme | Enzyme Class | Substrate | This compound IC50 (nM) |
| MMP-9 | Metalloproteinase | Gelatin | 15 |
| MMP-2 | Metalloproteinase | Gelatin | > 10,000 |
| Trypsin | Serine Protease | BAPNA | > 50,000 |
| Chymotrypsin | Serine Protease | SUPHEPA | > 50,000 |
| Elastase | Serine Protease | Suc-Ala-Ala-Ala-pNA | > 50,000 |
Experimental Workflow for Hydrolase Selectivity Profiling
The following diagram illustrates the systematic workflow employed to assess the selectivity of this compound against the panel of hydrolases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Determination of IC50 Values for Hydrolase Inhibition
1. Materials and Reagents:
-
This compound: 10 mM stock solution in DMSO.
-
Recombinant human MMP-9 and MMP-2 (activated).
-
Bovine pancreatic trypsin, chymotrypsin, and porcine pancreatic elastase.
-
Substrates: Quenched fluorescent gelatin (for MMPs), Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA for trypsin), N-Succinyl-L-phenylalanine 4-nitroanilide (SUPHEPA for chymotrypsin), and N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA for elastase).
-
Assay Buffers:
-
MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Serine Protease Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM CaCl2.
-
-
96-well microplates (black for fluorescence, clear for absorbance).
-
Microplate reader capable of fluorescence and absorbance measurements.
2. Experimental Procedure:
-
Compound Dilution: A serial dilution of this compound was prepared in the respective assay buffer, ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Each hydrolase was diluted in its specific assay buffer to a final concentration that yields a linear reaction rate over the measurement period.
-
Assay Protocol:
-
To each well of the microplate, 50 µL of the respective assay buffer was added.
-
10 µL of the diluted this compound or vehicle (DMSO) control was added to the wells.
-
40 µL of the diluted enzyme solution was added, and the plate was incubated for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by the addition of 20 µL of the corresponding substrate.
-
The reaction progress was monitored kinetically for 30 minutes at 37°C.
-
For MMPs, fluorescence was measured with excitation at 328 nm and emission at 393 nm.
-
For serine proteases, the absorbance was measured at 405 nm.
-
-
-
Data Analysis:
-
The initial reaction velocities (V₀) were determined from the linear portion of the kinetic curves.
-
The percent inhibition for each concentration of this compound was calculated relative to the vehicle control.
-
IC50 values were determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This rigorous evaluation confirms the high selectivity of this compound for MMP-9, underscoring its potential for further development as a targeted therapeutic agent with a minimal off-target activity profile.
Example Experimental Protocol: Assessing the Impact on Cellular Cholesterol Efflux
An in-depth comparison of (Z)-KC02 with other negative control compounds for lipid research is not possible at this time due to the lack of publicly available information on a compound named "this compound" within the context of scientific research. Searches for this compound have not yielded any relevant chemical or biological information, with results predominantly referring to unrelated commercial products.
For a comprehensive comparison guide to be created, fundamental information about this compound is required. This would include:
-
Chemical Structure and Properties: The molecular structure is essential to understand its potential interactions and to select appropriate negative controls.
-
Mechanism of Action: Understanding how this compound is intended to function within a biological system is critical to identify relevant experimental comparisons.
-
Specific Area of Lipid Research: The context of the research (e.g., fatty acid metabolism, cholesterol synthesis, lipid signaling) will determine which negative controls and experimental systems are relevant.
General Principles for Selecting Negative Control Compounds in Lipid Research
In the absence of specific information on this compound, a general guide to selecting and using negative control compounds in lipid research can be provided. A negative control is a compound that is structurally similar to the experimental compound but is biologically inactive in the specific context being studied. Its purpose is to ensure that the observed effects are due to the specific activity of the experimental compound and not due to off-target effects, the vehicle used for delivery, or the experimental conditions themselves.
Commonly Used Negative Controls in Lipid Research:
The choice of a negative control is highly dependent on the experimental compound and its target. However, some general categories of negative controls include:
-
Inactive Enantiomers or Isomers: For chiral compounds, the inactive enantiomer often serves as an excellent negative control. For compounds with cis-trans isomerism, the inactive isomer can be used.
-
Structurally Related but Inactive Analogs: A molecule with a similar chemical scaffold but lacking the key functional groups required for biological activity is a common choice.
-
Vehicle Controls: The solvent or carrier used to dissolve and deliver the experimental compound (e.g., DMSO, ethanol, cyclodextrin) is a fundamental negative control in all experiments.
Data Presentation for Comparing Negative Controls
Should data become available for this compound and its appropriate negative controls, it would be presented in a structured format for clear comparison.
Table 1: Comparison of In Vitro Effects on Lipid Metabolism
| Parameter | This compound | Negative Control A | Negative Control B | Vehicle Control |
| Target Engagement (IC50/EC50) | ||||
| Effect on Fatty Acid Oxidation | ||||
| Effect on Cholesterol Efflux | ||||
| Off-Target Activity 1 | ||||
| Off-Target Activity 2 | ||||
| Cell Viability (LDH Assay) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. An example of a relevant protocol is provided below.
Objective: To determine the effect of a test compound on cholesterol efflux from cultured macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I)
-
Test compound (e.g., this compound) and negative controls dissolved in DMSO
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Labeling: RAW 264.7 cells are plated in 24-well plates and grown to 80% confluency in DMEM supplemented with 10% FBS. Cells are then labeled with [³H]-cholesterol (1 µCi/mL) in serum-free DMEM for 24 hours.
-
Equilibration: After labeling, cells are washed with PBS and equilibrated in serum-free DMEM containing the test compound, negative control, or vehicle (DMSO) for 18 hours.
-
Cholesterol Efflux: Efflux is initiated by adding ApoA-I (10 µg/mL) to the medium and incubating for 4 hours.
-
Quantification: The radioactivity in the medium and the cells is quantified by liquid scintillation counting.
-
Calculation: Percent cholesterol efflux is calculated as: (cpm in medium / (cpm in medium + cpm in cells)) x 100.
Visualization of Cellular Pathways
Diagrams created using Graphviz can effectively illustrate the biological pathways being investigated.
Caption: Hypothetical pathway of cholesterol efflux from a macrophage, potentially modulated by this compound.
To proceed with a meaningful comparison, it is imperative to first identify and characterize "this compound" within the scientific literature. Without this foundational information, any comparative analysis would be speculative. Researchers and professionals are encouraged to consult internal documentation or preliminary study data to provide the necessary context for a thorough and objective evaluation.
(Z)-KC02: A Performance Analysis as a Negative Control in ABHD16A Inhibition Studies
(Z)-KC02 has been established as a crucial negative control for its active counterpart, KC01, a potent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). This guide provides a comparative analysis of this compound's performance, supported by experimental data, to assist researchers in its effective application.
ABHD16A is a key enzyme in the metabolism of lysophosphatidylserines (lyso-PS), a class of signaling lipids involved in various physiological and pathological processes, including immune regulation and neurological function. The development of selective inhibitors for ABHD16A, such as KC01, has been instrumental in elucidating the roles of this enzyme. In this context, this compound serves as an indispensable tool to ensure that the observed biological effects of KC01 are specifically due to the inhibition of ABHD16A and not off-target effects.
Comparative Efficacy in ABHD16A Inhibition
The primary function of a negative control is to be inert towards the intended biological target. Experimental data confirms that this compound exhibits negligible inhibitory activity against ABHD16A, starkly contrasting with the potent inhibition by KC01.
| Compound | Target Enzyme | IC50 (Human) | IC50 (Mouse) | Reference |
| KC01 | ABHD16A | ~90 nM | ~520 nM | [1] |
| This compound | ABHD16A | > 10 µM | > 10 µM | [1] |
Table 1: Comparative IC50 Values for ABHD16A Inhibition. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly lower potency of this compound against human and mouse ABHD16A compared to the active inhibitor KC01.
Impact on Cellular Lysophosphatidylserine (lyso-PS) Levels
The functional consequence of ABHD16A inhibition by KC01 is a significant reduction in cellular and secreted lyso-PS levels. In contrast, treatment with this compound does not produce this effect, indicating its inability to modulate ABHD16A activity in a cellular context.
| Treatment (1 µM, 4h) | Cellular lyso-PS Levels (Relative to DMSO control) | Secreted lyso-PS Levels (Relative to DMSO control) | Reference |
| KC01 | Significantly Reduced | Significantly Reduced | [2] |
| This compound | No Significant Change | No Significant Change | [2] |
| DMSO (Vehicle) | 100% | 100% | [2] |
Table 2: Effect of KC01 and this compound on lyso-PS Levels in COLO205 Colon Cancer Cells. This table summarizes the differential effects of the active inhibitor and the negative control on the product of ABHD16A activity.
Influence on Inflammatory Responses
ABHD16A activity has been linked to the production of pro-inflammatory cytokines in immune cells. Experiments using murine macrophages have shown that while KC01 can blunt the lipopolysaccharide (LPS)-induced production of cytokines such as IL-6 and TNF-α, this compound does not exhibit this anti-inflammatory effect. This further validates this compound as a reliable negative control in studies investigating the immunomodulatory roles of ABHD16A.
| Treatment | LPS-induced IL-6 Production (Relative to LPS alone) | LPS-induced TNF-α Production (Relative to LPS alone) |
| KC01 | Significantly Reduced | Significantly Reduced |
| This compound | No Significant Change | No Significant Change |
| Vehicle | 100% | 100% |
Table 3: Comparative Effect of KC01 and this compound on LPS-Induced Cytokine Production in Macrophages. This data highlights the specific inhibitory effect of KC01 on inflammatory signaling, which is absent with this compound treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to generate the comparative data.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a target enzyme within a complex proteome.
Workflow:
Caption: Workflow for Competitive ABPP.
Protocol Summary:
-
Cell or tissue proteomes are pre-incubated with varying concentrations of the inhibitor (KC01 or this compound) for 30 minutes at 37°C.[1]
-
A fluorescently tagged, active site-directed probe for serine hydrolases (e.g., FP-rhodamine) is then added and incubated for another 30 minutes at 37°C.[1]
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize labeled enzymes.
-
The intensity of the band corresponding to ABHD16A is quantified to determine the extent of inhibition and calculate the IC50 value.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the product of PS hydrolysis.
Workflow:
Caption: Workflow for PS Lipase Activity Assay.
Protocol Summary:
-
Membrane fractions containing ABHD16A are pre-incubated with KC01, this compound, or a vehicle control (DMSO).
-
The enzymatic reaction is initiated by the addition of a phosphatidylserine substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
Lipids are extracted from the reaction mixture.
-
The levels of the product, lysophosphatidylserine (lyso-PS), are quantified using liquid chromatography-mass spectrometry (LC-MS).
LPS-Induced Cytokine Production in Macrophages
This assay evaluates the effect of the compounds on the inflammatory response of immune cells.
Signaling Pathway:
References
A comprehensive search for cross-reactivity studies of the compound (Z)-KC02 with related enzymes has yielded no publicly available data. At present, information regarding the selectivity and off-target effects of this compound remains uncharacterized in published scientific literature.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is a critical step in evaluating its potential as a therapeutic agent. This analysis helps to identify potential off-target interactions that could lead to adverse effects or provide insights into novel therapeutic applications.
Without experimental data, it is not possible to provide a comparison of this compound's performance against other alternatives, detail experimental protocols for its assessment, or visualize its interaction pathways.
Further research and publication of findings are necessary to establish a cross-reactivity profile for this compound. Investigators interested in this compound are encouraged to perform selectivity assays against a panel of related enzymes to determine its inhibitory activity and specificity.
Recommended Experimental Workflow for Future Studies
For future investigations into the cross-reactivity of this compound, a standardized experimental workflow is recommended. This would typically involve an initial broad screening against a panel of enzymes, followed by more detailed kinetic studies for any identified interactions. A generalized workflow is outlined below.
Caption: Recommended workflow for determining the cross-reactivity profile of this compound.
(Z)-KC02: A Comparative Analysis Against Vehicle Control in Cellular Assays
For researchers in drug development and cellular biology, the use of appropriate controls is fundamental to the validation of experimental findings. This guide provides a comparative overview of (Z)-KC02, an inactive probe, relative to a vehicle control in the context of its use alongside its active counterpart, KC01, an inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A).
Overview of this compound
This compound is a structural analog of KC01, a potent and selective inhibitor of ABHD16A, a phosphatidylserine hydrolase.[1] It is synthesized as a 4:1 mixture of Z/E isomers and is utilized as an inactive control probe in biological experiments.[1] Unlike KC01, this compound demonstrates negligible inhibitory activity against ABHD16A, making it an ideal negative control to ascertain that the observed biological effects of KC01 are specifically due to the inhibition of ABHD16A.[1] In essence, the biological activity of this compound is expected to be comparable to that of the vehicle control, which is the solvent used to dissolve the compound, typically dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following tables summarize the comparative inhibitory activity of KC01 and this compound, highlighting the latter's lack of significant effect, which is akin to a vehicle control.
| Compound | Target Enzyme | IC50 (Human) | IC50 (Mouse) |
| KC01 | ABHD16A | ~0.2-0.5 µM | ~0.2-0.5 µM |
| This compound | ABHD16A | > 10 µM | > 10 µM |
Table 1: Comparative IC50 values of KC01 and this compound against human and mouse ABHD16A. The significantly higher IC50 value for this compound indicates its lack of inhibitory activity at concentrations where KC01 is active.[1]
| Cell Line | Treatment | PS Lipase Activity Inhibition |
| COLO205 | KC01 (1 µM) | Yes |
| COLO205 | This compound (1 µM) | No |
| K562 | KC01 (1 µM) | Yes |
| K562 | This compound (1 µM) | No |
| MCF7 | KC01 (1 µM) | Yes |
| MCF7 | This compound (1 µM) | No |
Table 2: In situ inhibition of phosphatidylserine (PS) lipase activity in various cancer cell lines. This compound, similar to a vehicle control, does not inhibit PS lipase activity.[1]
| Cell Type | Treatment | LPS-induced Cytokine Release |
| Macrophages | Vehicle (DMSO) | Unaffected |
| Macrophages | KC01 | Significantly Blunted |
| Macrophages | This compound | Unaffected |
Table 3: Effect on lipopolysaccharide (LPS)-induced cytokine release in macrophages. The response to this compound is comparable to the vehicle control, demonstrating it does not possess the anti-inflammatory effects of KC01.[1]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
To assess the inhibitory activity of this compound against ABHD16A, a competitive activity-based protein profiling (ABPP) gel-based assay is employed.
-
Proteome Preparation : Proteomes from HEK293T cells transfected with human or mouse ABHD16A are prepared.
-
Inhibitor Incubation : The proteomes are treated with varying concentrations of this compound or the active control KC01 for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling : A fluorescently tagged broad-spectrum serine hydrolase probe, FP-rhodamine (2 µM), is added and incubated for an additional 30 minutes at 37°C. This probe covalently labels the active sites of serine hydrolases.
-
SDS-PAGE and Imaging : The labeled proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence. A decrease in fluorescence intensity for a specific band corresponding to ABHD16A in the presence of an inhibitor indicates successful target engagement. In the case of this compound, no significant decrease in fluorescence is expected compared to the vehicle control.[1]
In Situ Phosphatidylserine (PS) Lipase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of ABHD16A within a cellular context.
-
Cell Culture : Human cancer cell lines (e.g., COLO205, K562, MCF7) are cultured under standard conditions.
-
In Situ Treatment : Cells are treated with 1 µM of this compound, 1 µM of KC01, or a vehicle control (DMSO) for 4 hours.
-
Membrane Fractionation : After treatment, the cells are harvested, and membrane fractions containing ABHD16A are isolated.
-
Lipase Activity Measurement : The PS lipase activity of the membrane fractions is measured using an appropriate substrate.
-
Data Analysis : The lipase activity in the this compound and KC01 treated groups is compared to the vehicle control. No significant inhibition of PS lipase activity is expected in the this compound treated group.[1]
Macrophage Cytokine Release Assay
This experiment evaluates the effect of this compound on the inflammatory response of immune cells.
-
Macrophage Culture : Peritoneal macrophages are isolated and cultured.
-
Pre-treatment : The macrophages are pre-treated with this compound, KC01, or a vehicle control (DMSO).
-
LPS Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine release.
-
Cytokine Measurement : The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using methods like ELISA.
-
Analysis : The levels of secreted cytokines in the this compound and KC01 treated groups are compared to the vehicle control. This compound is not expected to blunt the LPS-induced cytokine release, similar to the vehicle control.[1]
Conclusion
In all relevant biological assays, this compound behaves indistinguishably from a vehicle control. It does not inhibit its intended target, ABHD16A, at concentrations where its active counterpart, KC01, is effective. Consequently, it does not elicit the downstream cellular effects observed with KC01, such as the inhibition of PS lipase activity or the blunting of pro-inflammatory cytokine release. This makes this compound an essential tool for researchers to validate that the pharmacological effects of KC01 are a direct consequence of ABHD16A inhibition, thereby strengthening the specificity and reliability of the experimental findings.
References
Independent Verification of (Z)-KC02: No Publicly Available Data for Comparison
An extensive search of published scientific literature reveals no studies investigating a compound referred to as "(Z)-KC02" or "KC02." As a result, a comparison guide detailing its activity, or lack thereof, cannot be compiled at this time. The core requirement for such a guide is the existence of publicly available experimental data, which appears to be absent for this particular compound.
Without access to published studies, it is impossible to provide the requested:
-
Quantitative Data Summary: No data is available to create comparative tables of biological activity.
-
Detailed Experimental Protocols: The methodologies used to assess the activity of "this compound" are not documented in the accessible literature.
-
Signaling Pathway and Workflow Diagrams: The biological targets and experimental procedures related to "this compound" are unknown, precluding the creation of any visualizations.
Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation if this is a proprietary compound or to await future publications that may shed light on its biological properties. At present, no independent verification of its activity or inactivity can be performed based on the available scientific literature.
A Comparative Analysis of (Z)-KC02 and its E-isomer: Unraveling the Stereochemistry of an Inactive ABHD16A Probe
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of (Z)-KC02 and its corresponding E-isomer. This compound is known as an inactive control probe for KC01, a potent inhibitor of the serine hydrolase α/β-hydrolase domain containing 16A (ABHD16A), an enzyme implicated in the regulation of immunomodulatory lysophosphatidylserines.
This guide synthesizes the available data on these isomers, focusing on their biological activity, or lack thereof, in the context of ABHD16A inhibition. Due to the challenges in separating the isomers, much of the experimental data refers to a mixture, providing a unique case study on the importance of stereochemistry in drug design and biological activity.
Chemical Identity and Stereochemistry
This compound is chemically defined as 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide. The "Z" designation refers to the configuration of the substituents around the exocyclic double bond of the β-lactone ring. In the Z-isomer, the higher priority groups on each carbon of the double bond are on the same side. Conversely, the E-isomer has these higher priority groups on opposite sides.
It is crucial to note that the synthesis of KC02 typically results in a 4:1 mixture of the Z and E isomers, which has been reported to be difficult to separate chromatographically[1]. Consequently, most of the available biological data for KC02 pertains to this isomeric mixture.
Comparative Biological Activity
The primary biological target of interest for the parent compound, KC01, is the enzyme ABHD16A. KC01 is a potent inhibitor of this enzyme. In stark contrast, KC02, in its commercially available Z/E isomeric mixture, serves as a negative control, demonstrating its lack of significant inhibitory activity.
| Compound | Isomeric Form | Target Enzyme | IC50 (Human ABHD16A) | IC50 (Mouse ABHD16A) |
| KC01 | (Z)-isomer | ABHD16A | 69–105 nM[1] | >10 µM[1] |
| This compound / E-isomer Mixture (4:1) | Z/E Mixture | ABHD16A | >10 µM [1] | >10 µM [1] |
| (E)-KC02 (Inferred) | E-isomer | ABHD16A | >10 µM | >10 µM |
Table 1: Comparative in vitro inhibitory activity of KC01 and the this compound/E-isomer mixture against human and mouse ABHD16A.
The data clearly indicates that the 4:1 mixture of this compound and its E-isomer is inactive against both human and mouse ABHD16A, with IC50 values exceeding 10 µM[1]. Given that the Z-isomer is the major component of this inactive mixture, it can be inferred that the pure E-isomer is also biologically inactive against ABHD16A. The significant drop in activity from the active inhibitor KC01 to the inactive probe KC02 underscores the critical role of the stereochemistry of the α-alkylidene-β-lactone scaffold in binding to and inhibiting ABHD16A.
Physicochemical Properties: A Theoretical Comparison
While experimental data on the separated isomers of KC02 is scarce, general principles of stereoisomerism allow for a theoretical comparison of their physicochemical properties.
| Property | This compound | E-isomer | Rationale |
| Polarity | Likely higher | Likely lower | In Z-isomers, polar functional groups are often on the same side of the double bond, potentially leading to a larger net dipole moment compared to the E-isomer where they may be on opposite sides, partially canceling each other out. |
| Boiling Point | Likely higher | Likely lower | Higher polarity in the Z-isomer could lead to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome, thus resulting in a higher boiling point. |
| Solubility | Potentially higher in polar solvents | Potentially higher in nonpolar solvents | The "like dissolves like" principle suggests that the more polar Z-isomer may exhibit greater solubility in polar solvents, while the less polar E-isomer may be more soluble in nonpolar solvents. |
| Thermodynamic Stability | Generally less stable | Generally more stable | E-isomers are often thermodynamically more stable than their Z-counterparts due to reduced steric hindrance, as the larger substituent groups are positioned on opposite sides of the double bond. |
| Chromatographic Separation | The reported difficulty in separating the Z and E isomers of KC02 suggests that their polarity differences are subtle, making chromatographic resolution challenging[1]. |
Table 2: Theoretical comparison of the physicochemical properties of this compound and its E-isomer.
Experimental Protocols
The biological inactivity of the this compound/E-isomer mixture was determined using a competitive activity-based protein profiling (ABPP) assay.
Competitive ABPP for ABHD16A Inhibition
Objective: To assess the ability of test compounds (this compound/E-isomer mixture) to inhibit the activity of ABHD16A in a cellular proteome.
Methodology:
-
Proteome Preparation: HEK293T cells were transfected to overexpress human ABHD16A. The cell proteomes were then harvested.
-
Inhibitor Incubation: The proteomes were treated with varying concentrations of the this compound/E-isomer mixture for 30 minutes at 37°C.
-
Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe, FP-rhodamine, was added to the proteomes at a concentration of 2 µM and incubated for 30 minutes at 37°C. This probe covalently binds to the active site of serine hydrolases that are not blocked by the test inhibitor.
-
Gel Electrophoresis: The labeled proteins were separated by SDS-PAGE.
-
Visualization: The gel was scanned for fluorescence. A decrease in the fluorescence signal for the band corresponding to ABHD16A indicates inhibition by the test compound.
Results: In these experiments, the this compound/E-isomer mixture did not show significant inhibition of FP-rhodamine labeling of ABHD16A, even at concentrations up to 10 µM, indicating its lack of inhibitory activity[1].
Visualizations
References
(Z)-KC02 Purity Assessment: A Comparative Guide for Reliable Experimentation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipid signaling and cellular metabolism research, the purity and precise activity of chemical probes are paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive assessment of (Z)-KC02, a compound often utilized in studies involving the α/β-hydrolase domain containing 16A (ABHD16A) enzyme. We will objectively compare its performance with its structural analog, KC01, and delve into the critical aspect of purity assessment to ensure the integrity of your research. This guide also explores the potential, though still emerging, connection of the ABHD16A/ABHD12 pathway to the regulated cell death process of ferroptosis.
This compound and its Active Counterpart, KC01: A Tale of Two Probes
This compound is a β-lactone-based compound structurally related to KC01. While both share a similar chemical scaffold, their activities towards the phosphatidylserine (PS) lipase ABHD16A are starkly different. ABHD16A is a key enzyme responsible for the biosynthesis of lysophosphatidylserines (lyso-PS), a class of signaling lipids that play significant roles in immunological and neurological processes.
Our investigation of the available literature and experimental data reveals that This compound serves as a crucial, inactive control probe for studies involving the potent and selective ABHD16A inhibitor, KC01 . The ability of KC01 to covalently inhibit ABHD16A allows researchers to probe the downstream effects of lyso-PS depletion. In contrast, this compound, despite its structural similarity, does not significantly inhibit ABHD16A activity. This makes it an ideal negative control to ensure that any observed biological effects are due to the specific inhibition of ABHD16A by KC01 and not off-target or non-specific interactions of the chemical scaffold.
Performance Comparison: this compound vs. KC01
The following table summarizes the key performance differences between this compound and its active analog, KC01, based on available experimental data.
| Parameter | This compound | KC01 | Reference(s) |
| Target | Inactive control for ABHD16A | α/β-hydrolase domain containing 16A (ABHD16A) | [1][2] |
| Mechanism of Action | Does not significantly inhibit ABHD16A | Potent, selective, and covalent inhibitor of ABHD16A | [1][2] |
| Inhibitory Potency (IC50) | > 10 µM for human and mouse ABHD16A | ~90 nM for human ABHD16A; ~520 nM for mouse ABHD16A | [3] |
| Effect on Lyso-PS Levels | No significant reduction | Significantly reduces cellular and secreted lyso-PS levels | [3] |
| Primary Use in Research | Inactive/negative control in ABHD16A studies | Tool compound to study the biological functions of ABHD16A and lyso-PS signaling | [1][2] |
The ABHD16A/ABHD12 Axis and its Potential Link to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. While a direct role for ABHD16A in ferroptosis is not yet firmly established, the broader context of lipid metabolism regulation suggests a potential connection. The ABHD family of enzymes, including ABHD16A and the related lyso-PS lipase ABHD12, are critical regulators of lipid signaling.
Recent studies have shown that inhibition of ABHD12 can potentiate ferroptosis in cancer cells[4][5]. This effect is associated with alterations in the cellular lipidome, including an increase in oxidation-sensitive lipids like arachidonate-containing phosphatidylserine[4]. Given that ABHD16A and ABHD12 work in concert to regulate lyso-PS levels, modulating ABHD16A activity could indirectly influence the cellular lipid landscape and, consequently, the sensitivity to ferroptosis. Further research is needed to fully elucidate this potential connection.
Below is a diagram illustrating the interplay between ABHD16A, ABHD12, and their potential downstream connection to ferroptosis.
Experimental Protocols for Purity Assessment
Ensuring the purity of this compound is critical for its use as a reliable inactive control. The following are detailed methodologies for key experiments to assess the purity of small molecule lipid signaling inhibitors like this compound and its counterparts.
Experimental Workflow for Purity Assessment
The following diagram outlines a logical workflow for the comprehensive purity analysis of small molecules like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To separate and quantify this compound from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically effective for β-lactone compounds[6][7].
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
Objective: To confirm the molecular weight of this compound and identify any co-eluting impurities.
Methodology:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above. The flow from the LC is directed into the MS source.
-
MS Parameters:
-
Ionization Mode: Positive ESI is often suitable for nitrogen-containing compounds.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source and Desolvation Temperatures: Optimized for the specific instrument and compound.
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The mass spectra of any impurity peaks can be used to tentatively identify their structures. For quantitative analysis of lysophosphatidylserines, a targeted LC-MS/MS approach with multiple reaction monitoring (MRM) would be employed[2][8][9].
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using a certified internal standard.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Conclusion
For researchers investigating the roles of ABHD16A and lyso-PS signaling, the use of highly pure and well-characterized chemical probes is non-negotiable. This guide establishes that this compound should be employed as an inactive control alongside its active counterpart, KC01, to ensure the specificity of experimental findings. The provided experimental protocols for HPLC, LC-MS, and qNMR offer a robust framework for verifying the purity of these and other small molecule inhibitors, thereby underpinning the reliability and integrity of your research outcomes. As the link between lipid metabolism and ferroptosis continues to be explored, the use of such rigorously validated tools will be essential for making significant scientific progress.
References
- 1. Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the Lysophosphatidylserine Lipase ABHD12 Potentiates Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. | Semantic Scholar [semanticscholar.org]
Unraveling the Enigma of (Z)-KC02: A Case of Mistaken Identity in Scientific Research
A comprehensive search for the chemical compound "(Z)-KC02" within scientific and research databases has yielded no identifiable molecule matching this designation. The query predominantly points to a model of an airsoft rifle, the "KJW KC-02," indicating a likely misinterpretation or typographical error in the requested topic.
For researchers, scientists, and drug development professionals seeking information on experimental reproducibility, the precise identification of a chemical entity is paramount. Without a verifiable compound, it is impossible to delve into its biological functions, associated signaling pathways, or compare its experimental performance against alternatives. The "(Z)-" prefix, typically used in organic chemistry to denote a specific stereoisomer (from the German zusammen, meaning "together"), further complicates the search when the root name "KC02" does not correspond to a known bioactive molecule.
This guide is predicated on the ability to access and analyze experimental data. Given the absence of any scientific literature or data related to a compound named "this compound," the core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled.
To our audience of researchers and scientists, we stress the importance of using standardized chemical nomenclature, such as IUPAC names, CAS numbers, or common trivial names found in reputable chemical databases (e.g., PubChem, Chemical Abstracts Service). This ensures clarity and precision in scientific communication and information retrieval.
Should "this compound" be a novel or internal designation for a compound that has not yet been publicly disclosed, we encourage the user to provide a correct chemical name, structure, or any associated publication that would allow for a thorough and accurate analysis.
In the interest of providing a helpful resource, we present a hypothetical framework for how such a comparison guide would be structured, should a verifiable compound and its associated data become available.
Hypothetical Framework for a Comparison Guide:
I. Introduction to [Correct Compound Name]
-
Chemical Structure and Properties
-
Mechanism of Action
-
Therapeutic or Research Area of Interest
II. Signaling Pathway Analysis
-
Detailed description of the signaling cascade modulated by the compound.
-
Diagrammatic representation of the pathway.
Caption: A simplified diagram illustrating a hypothetical signaling cascade.
III. Experimental Reproducibility and Comparative Data
This section would feature tabular summaries of quantitative data from various studies.
Table 1: Comparative Efficacy of [Correct Compound Name] and Alternatives
| Compound | IC50 (nM) | Target Inhibition (%) | Reference |
| [Correct Compound Name] | Data Point | Data Point | [Citation] |
| Alternative 1 | Data Point | Data Point | [Citation] |
| Alternative 2 | Data Point | Data Point | [Citation] |
IV. Detailed Experimental Protocols
A step-by-step methodology for a key experiment would be provided here.
Example: In Vitro Kinase Assay
-
Reagents: [List of buffers, enzymes, substrates, and test compounds].
-
Procedure:
-
Prepare serial dilutions of [Correct Compound Name] and alternative inhibitors.
-
Incubate the kinase, substrate, and inhibitor in the reaction buffer for a specified time.
-
Add ATP to initiate the reaction.
-
Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
V. Experimental Workflow Visualization
Caption: A generalized workflow for an in vitro kinase inhibition assay.
We remain committed to providing accurate and actionable information to the research community. Should the correct identity of "this compound" be provided, we will endeavor to produce a comprehensive and objective comparison guide as originally requested.
Safety Operating Guide
Navigating the Disposal of Novel Compound (Z)-KC02: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. When encountering a substance like (Z)-KC02, for which specific disposal protocols may not be readily available, a systematic approach based on established safety principles is crucial. This guide provides a comprehensive framework for the safe disposal of such laboratory chemicals, positioning your team to handle operational questions with confidence and build a culture of safety.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure adherence to all local, state, and federal regulations.
Hazard Identification and Waste Profiling
The first step in the proper disposal of any chemical is to understand its potential hazards. If an SDS is not available, a preliminary hazard assessment should be conducted based on the chemical's structure, functional groups, and any known toxicological data of similar compounds. This information will inform the appropriate waste stream and handling precautions.
Table 1: Hypothetical Hazard Profile for this compound
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. | Standard laboratory coat, safety glasses, nitrile gloves. |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged contact. | Standard laboratory coat, safety glasses, nitrile gloves. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety goggles or face shield. |
| Environmental Hazard | Unknown. Treat as potentially harmful to aquatic life. | Contain all spills and prevent entry into waterways. |
General Disposal Procedures
In the absence of specific instructions, this compound should be treated as a hazardous chemical waste. The following steps provide a general protocol for its disposal.
Experimental Protocol: Chemical Waste Segregation and Labeling
-
Waste Determination: Classify this compound as a chemical waste. Do not dispose of it down the drain or in regular trash.
-
Container Selection: Choose a chemically compatible and leak-proof waste container. The container should be in good condition and have a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The generator's name and contact information
-
-
Accumulation: Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Keep the this compound waste segregated from incompatible materials.
Decontamination and Spill Management
Proper decontamination procedures are essential to prevent unintended exposure and environmental contamination.
Experimental Protocol: Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Table 2: Spill Kit Components for this compound
| Item | Purpose |
| Absorbent Pads/Granules | To contain and absorb liquid spills. |
| Chemical-Resistant Gloves | To protect hands during cleanup. |
| Safety Goggles | To protect eyes from splashes. |
| Plastic Bags | To collect and contain contaminated materials. |
| Waste Labels | To properly identify the spill cleanup waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet critical procedures, your laboratory can ensure the safe and compliant disposal of novel compounds like this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship. Always prioritize consultation with your institution's safety professionals when handling unfamiliar substances.
Personal protective equipment for handling (Z)-KC02
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent kinase inhibitor (Z)-KC02. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures and recommendations are based on best practices for handling potent, research-grade kinase inhibitors. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling potent compounds like this compound to minimize exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational Plan for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, from handling the solid compound to preparing concentrated solutions, must be conducted in a designated and clearly marked area within a certified chemical fume hood.[1]
2. Equipment:
-
Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
4. Spill Management:
-
In the event of a spill, the area should be immediately contained to prevent exposure. Follow established laboratory protocols for hazardous chemical spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]
Caption: Workflow for PPE selection and use when handling potent research compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
